4-Hydroxylonchocarpin
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling 4-Hydroxylonchocarpin: A Technical Guide to its Discovery, History, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxylonchocarpin, a prenylated chalcone, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and multifaceted pharmacological effects. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and History
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following data is compiled from public databases and is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₄ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |
| CAS Number | 56083-03-5 | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| Mass Spectrometry | Precursor m/z: 321.1132 [M-H]⁻. Key fragment ions observed at m/z 119.0490, 201.0552, 157.0649. | [1] |
Experimental Protocols
Extraction and Isolation from Natural Sources (General Procedure)
While a specific, detailed protocol for the first isolation of this compound is not available, a general method for the extraction of similar chalcones from plant material is as follows:
-
Plant Material Collection and Preparation: The relevant plant parts (e.g., roots, stems, or leaves) are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the flavonoids. Maceration or Soxhlet extraction are common techniques.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is employed to separate the components based on their polarity.
-
Purification: The fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Chemical Synthesis (Hemisynthesis)
The hemisynthesis of this compound has been described, indicating that it can be prepared from related natural precursors or commercially available starting materials.[2] A general synthetic approach for chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base. For this compound, this would involve the condensation of 6-acetyl-5-hydroxy-2,2-dimethylchromene with 4-hydroxybenzaldehyde.
Biological Activities and Quantitative Data
This compound exhibits a remarkable spectrum of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.
Table 3: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Data not available in the provided search results |
Note: While anticancer activity is reported, specific IC₅₀ values against various cancer cell lines were not found in the provided search results. This represents a gap in the currently available public information.
Table 4: Antimicrobial Activity of this compound (MIC Values)
| Organism | Type | MIC (µg/mL) | Reference |
| Data not available in the provided search results |
Note: The review by Kuete et al. mentions antibacterial and antifungal activities, but specific MIC values against a range of pathogens were not available in the search results.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK.[3] By inhibiting the degradation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Anti-inflammatory mechanism of this compound.
Anticancer Activity: Induction of Apoptosis
The anticancer properties of this compound are attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. While the specific molecular targets within the apoptotic cascade are still under investigation, it is hypothesized that this compound can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Proposed apoptotic pathway induced by this compound.
Antibacterial and Antifungal Mechanisms
The precise mechanisms underlying the antibacterial and antifungal activities of this compound are not yet fully elucidated. Potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets in pathogenic microorganisms.
Conclusion and Future Directions
This compound is a promising natural product with a well-documented profile of diverse biological activities. Its anti-inflammatory and potential anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation and drug development. However, significant research gaps remain. Future studies should focus on:
-
Identifying the original publication detailing the first isolation and characterization of this compound to complete its historical record.
-
Developing and publishing detailed synthetic protocols to ensure a consistent and scalable supply for research purposes.
-
Conducting comprehensive in vitro and in vivo studies to generate robust quantitative data (IC₅₀ and MIC values) for its various biological activities.
-
Elucidating the detailed molecular mechanisms underlying its anticancer, antibacterial, and antifungal effects to identify specific cellular targets.
Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential clinical applications.
References
Biosynthesis of 4-Hydroxylonchocarpin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxylonchocarpin is a prenylated chalcone, a class of flavonoids exhibiting a wide range of pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. The pathway is rooted in the general phenylpropanoid and flavonoid biosynthesis pathways, with specific modifications including prenylation and subsequent oxidative cyclization to form the characteristic dimethylchromene ring. This document synthesizes current knowledge and provides a framework for future research in this area.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a common C6-C3-C6 backbone. They play vital roles in plant physiology and have significant applications in human health. Chalcones represent the initial open-chain flavonoids from which other classes are derived. This compound, a notable example, possesses a unique prenyl group that is cyclized to form a dimethylchromene ring, a structural feature that contributes to its bioactivity. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for the "decorating" steps that lead to the vast diversity of flavonoid structures, including that of this compound, is an active area of research. This guide delineates the proposed biosynthetic route to this compound, drawing parallels with the biosynthesis of structurally related compounds like isobavachalcone.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following stages, beginning with the general phenylpropanoid pathway.
Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA
The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Chalcone Formation: The Entry into Flavonoid Biosynthesis
p-Coumaroyl-CoA serves as the starter molecule for flavonoid biosynthesis.
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone).
-
Chalcone Isomerase (CHI): While CHI typically isomerizes naringenin chalcone to the flavanone naringenin, the formation of this compound proceeds from a chalcone precursor. It is hypothesized that a specific chalcone, likely isoliquiritigenin (2',4',4-trihydroxychalcone), serves as the direct precursor for subsequent modifications. The formation of isoliquiritigenin can occur through the action of Chalcone Reductase (CHR) in conjunction with CHS.
Prenylation of the Chalcone Backbone
A crucial step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone backbone. DMAPP is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Flavonoid Prenyltransferase (PT): A specific prenyltransferase is proposed to catalyze the C-prenylation of the chalcone precursor, likely at the C-3' position of the A-ring. Based on the biosynthesis of the structurally similar isobavachalcone, isoliquiritigenin is the probable substrate for this prenylation, yielding 3'-(3-methyl-2-butenyl)-isoliquiritigenin.
Oxidative Cyclization to Form the Dimethylchromene Ring
The final and most speculative step is the formation of the dimethylchromene ring. This is likely an oxidative cyclization of the prenyl group.
-
Cytochrome P450 Monooxygenase (CYP450): Drawing parallels from the biosynthesis of other complex flavonoids like glyceollins, a specific cytochrome P450 monooxygenase is hypothesized to catalyze the oxidative cyclization of the prenylated chalcone intermediate.[1][2][3] This enzyme would facilitate the formation of the heterocyclic ring, leading to the final structure of this compound.
The proposed overall biosynthetic pathway is illustrated in the following diagram.
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound. The following table provides a template for organizing such data as it becomes available through future research.
| Enzyme | Substrate(s) | Product | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/s/mg protein) | Optimal pH | Optimal Temperature (°C) |
| PAL | L-Phenylalanine | Cinnamic Acid | |||||
| C4H | Cinnamic Acid | p-Coumaric Acid | |||||
| 4CL | p-Coumaric Acid, CoA | p-Coumaroyl-CoA | |||||
| CHS/CHR | p-Coumaroyl-CoA, Malonyl-CoA | Isoliquiritigenin | |||||
| Prenyltransferase | Isoliquiritigenin, DMAPP | Prenylated Chalcone | |||||
| Cytochrome P450 | Prenylated Chalcone | This compound |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A common approach to identify genes involved in a specific metabolic pathway is through transcriptomic analysis of plants known to produce the compound of interest.
Caption: Workflow for identifying candidate biosynthesis genes.
Methodology:
-
Plant Material: Select a plant species known to produce high levels of this compound.
-
RNA Extraction and Sequencing: Extract total RNA from relevant tissues (e.g., leaves, roots) and perform high-throughput RNA sequencing (RNA-Seq).
-
Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or map reads to a reference genome if available. Annotate the transcripts to identify putative gene functions.
-
Differential Expression and Co-expression Analysis: Identify genes that are highly expressed in tissues producing this compound. Perform co-expression analysis to find uncharacterized genes whose expression patterns correlate with known flavonoid biosynthesis genes (e.g., CHS, CHI).
-
Homology-based Search: Use the protein sequences of known flavonoid prenyltransferases and cytochrome P450s involved in flavonoid modification from other species as queries to search the assembled transcriptome for homologous sequences.
Heterologous Expression and Enzyme Characterization
Candidate genes identified through transcriptomics must be functionally characterized to confirm their enzymatic activity.
Caption: Workflow for heterologous expression and enzyme characterization.
Methodology:
-
Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay:
-
Prenyltransferase Assay: Incubate the purified enzyme with the hypothesized chalcone precursor (e.g., isoliquiritigenin) and DMAPP in a suitable buffer.
-
Cytochrome P450 Assay: For CYP450s, the assay is more complex, often requiring reconstitution with a P450 reductase and a lipid environment (e.g., microsomes). The purified CYP450 is incubated with the prenylated chalcone intermediate and NADPH.
-
-
Product Identification: Terminate the enzymatic reactions and extract the products. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and confirm their identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with an authentic standard of this compound.
Conclusion
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, involving key modifications of a chalcone precursor. While the initial steps are well-understood, the specific enzymes responsible for the prenylation and subsequent oxidative cyclization to form the dimethylchromene ring are yet to be definitively identified. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to elucidate the complete biosynthetic route of this pharmacologically important molecule. Future work in this area will not only advance our fundamental understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and other valuable natural products.
References
- 1. Elucidation and de novo reconstitution of glyceollin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyceollin biosynthesis in a plant chassis engineered for isoflavone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceollins from soybean: Their pharmacological effects and biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxylonchocarpin: A Technical Overview of a Promising Bioactive Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin, also known as Isobavachromene, is a naturally occurring chalcone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 56083-03-5 | --INVALID-LINK-- |
| Molecular Formula | C20H18O4 | --INVALID-LINK-- |
| Molecular Weight | 322.36 g/mol | --INVALID-LINK-- |
| Synonyms | Isobavachromene, (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (35 mg/mL at 25°C) | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas.
Anticancer Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its general anticancer properties are recognized.[1] Related chalcones have shown potent cytotoxic effects. For instance, the structurally similar 4'-hydroxychalcone has been investigated for its anticancer activities.[2] Further research is warranted to determine the specific cytotoxic concentrations of this compound against various cancer cell types.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Its mechanism of action is closely linked to the inhibition of key inflammatory pathways. Studies on related compounds, such as 4'-hydroxychalcone, have shown dose-dependent inhibition of TNFα-induced NF-κB pathway activation.[2] This inhibition is achieved through the suppression of proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[2]
Other Pharmacological Activities
In addition to its anticancer and anti-inflammatory effects, this compound has been reported to possess a variety of other pharmacological activities, including:
-
Antibacterial
-
Antifungal
-
Antioxidant
-
Antireverse transcriptase
-
Antitubercular
-
Antimalarial
These diverse activities highlight the potential of this compound as a versatile lead compound in drug discovery.[1][3]
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are key components of the MAPK signaling cascade.[3] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Experimental Protocols
While specific, detailed protocols for experiments conducted with this compound are often proprietary to the conducting laboratories, this section outlines general methodologies for key assays used to evaluate its biological activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for MAPK Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation status of MAPK pathway proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.
Conclusion
This compound is a promising natural compound with a wide range of biological activities, most notably its anticancer and anti-inflammatory effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB underscores its therapeutic potential. Further in-depth studies, including comprehensive screening against various cancer cell lines to establish specific IC50 values and detailed mechanistic investigations, are crucial to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
4-Hydroxylonchocarpin solubility in different solvents
An In-depth Technical Guide to the Solubility of 4-Hydroxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts, including formulation design, in vitro assay development, and preclinical studies. This technical guide provides a summary of the currently available solubility data for this compound, details common experimental protocols for solubility determination, and discusses the theoretical principles governing its solubility.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Dimethyl Sulfoxide (DMSO) | 25 | 35 | [1] |
The limited data underscores the need for further experimental investigation to characterize the solubility of this compound in a broader range of pharmaceutically and experimentally relevant solvents.
Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (hydroxyl groups) and non-polar (aromatic rings and dimethylchromene ring) moieties, suggesting it will exhibit varying degrees of solubility in different solvents depending on their polarity.
A general workflow for assessing and predicting the solubility of a compound like this compound is outlined below.
Caption: A logical workflow for predicting and experimentally determining the solubility of a chemical compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable experimental results and successful formulation development. The following are detailed methodologies for common solubility experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or precipitation of the solute during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
The workflow for this experimental protocol is visualized below.
Caption: A step-by-step workflow for the shake-flask method of solubility determination.
Kinetic Solubility Determination (High-Throughput Screening)
For rapid assessment, particularly in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution, which can be different from the thermodynamic equilibrium solubility.
Protocol:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.
-
Precipitation Induction: The plate is incubated for a shorter period (e.g., 1-2 hours) to allow for precipitation.
-
Turbidity Measurement: The amount of precipitate is indirectly measured by detecting the turbidity or light scattering of the solution using a nephelometer or a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.
Signaling Pathways of Interest
This compound has been reported to modulate various signaling pathways, which is relevant for understanding its biological activity and designing in vitro assays. The diagram below illustrates a simplified representation of a signaling pathway that could be investigated in relation to this compound's effects.
Caption: A generalized diagram of a signaling cascade potentially modulated by this compound.
Conclusion
The solubility of this compound is a critical parameter for its continued investigation and development. While current data is limited to its solubility in DMSO, the application of standardized experimental protocols, such as the shake-flask method, is essential to expand this knowledge base. A comprehensive understanding of its solubility in a variety of solvents will facilitate the design of robust experimental systems and the development of effective delivery formulations, ultimately accelerating the translation of its promising pharmacological activities into therapeutic applications.
References
Preliminary Biological Screening of 4-Hydroxylonchocarpin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxylonchocarpin, a naturally occurring chalcone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. This technical guide provides a consolidated overview of the existing preclinical data on this compound, with a focus on its mechanisms of action, particularly its influence on key cellular signaling pathways. While comprehensive quantitative data and detailed standardized protocols from primary literature specifically for this compound are not extensively available, this document synthesizes the current understanding to guide future research and drug development efforts.
Introduction
This compound, also known as Isobavachromene, is a prenylated chalcone isolated from various plant species, including Psoralea corylifolia. Chalcones are a class of flavonoids recognized for their broad spectrum of biological activities. The unique chemical structure of this compound contributes to its potential therapeutic effects, making it a promising candidate for further investigation in drug discovery programs. This whitepaper aims to provide a detailed technical guide to the preliminary biological screening of this compound, summarizing the available data and outlining key experimental considerations.
Anticancer Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not consistently reported in publicly available literature, the compound is noted for its potential anticancer properties[1]. The proposed mechanisms often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and survival.
Data Presentation: Anticancer Activity
A comprehensive table of IC50 values for this compound is currently unavailable due to a lack of specific data in published research. Further primary screening is required to establish a quantitative profile of its anticancer activity.
Experimental Protocols: Anticancer Screening (General Methodology)
A standard approach to assess the in vitro anticancer activity of a compound like this compound involves the following steps:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
This compound, also referred to as Isobavachin in some studies, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[2].
Data Presentation: Anti-inflammatory Activity
Experimental Protocols: Carrageenan-Induced Paw Edema in Rodents (General Methodology)
This is a widely used in vivo model to screen for acute anti-inflammatory activity:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound, typically administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway Modulation
This compound has been shown to modulate key inflammatory signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are components of the MAPK pathway. Furthermore, it inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Workflow for Investigating Signaling Pathway Modulation
References
4-Hydroxylonchocarpin: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin, a chalcone belonging to the flavonoid class, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Data Presentation
Table 1: Summary of Reported Pharmacological Activities of this compound
| Pharmacological Activity | Reported Effect | Reference |
| Anti-inflammatory | Inhibition of pro-inflammatory pathways | [No specific IC50 values found in the reviewed literature] |
| Anticancer | Cytotoxic effects against various cancer cell lines | [No specific IC50 values found in the reviewed literature for the pure compound] |
| Antioxidant | Radical scavenging and reduction of oxidative stress | [Qualitative descriptions available] |
| Neuroprotective | Attenuation of neuronal damage | [Mechanistic insights are emerging] |
Table 2: Effects of this compound on Key Signaling Molecules
| Target Molecule/Pathway | Observed Effect | Reference |
| p38 MAPK | Increased phosphorylation | [1] |
| JNK | Increased phosphorylation | [1] |
| ERK | Increased phosphorylation | [1] |
| NF-κB | Implied inhibition based on anti-inflammatory activity of related chalcones | [2] |
| Toll-like Receptor 4 (TLR4) | Implied interaction based on anti-inflammatory activity of related chalcones | [No direct binding data found] |
Signaling Pathways and Mechanisms of Action
This compound is reported to exert its biological effects through the modulation of critical intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK[1]. These kinases are central to a signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The activation of these pathways can have context-dependent outcomes, and further research is required to elucidate the precise downstream effects of this compound-induced MAPK phosphorylation in different cell types.
NF-κB Signaling Pathway
Chalcones are known to possess anti-inflammatory properties often attributed to the inhibition of the NF-κB pathway[2]. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this process at various stages.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated MAPK proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treatment: Treat the cells with this compound for a specified pre-incubation time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. Its ability to modulate the MAPK and potentially the NF-κB signaling pathways highlights its therapeutic potential. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities. Further in-depth studies, including dose-response analyses and detailed mechanistic investigations, are crucial to fully elucidate its therapeutic targets and to advance its potential clinical applications. This guide provides a foundational understanding to direct future research efforts in this promising area.
References
4-Hydroxylonchocarpin: A Chalcone at the Forefront of Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin, a prenylated chalcone belonging to the flavonoid family, is emerging as a significant player in the complex arsenal of plant defense mechanisms. Found primarily in plants of the Leguminosae and Moraceae families, this secondary metabolite exhibits a broad spectrum of antimicrobial and insecticidal properties, positioning it as a compound of interest for the development of novel crop protection agents and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, with a focus on its role in plant defense, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function. Due to the limited specific research on this compound's role as an inducible defense compound, this guide will also draw upon data from the closely related and well-studied prenylated chalcone, isobavachalcone, to illustrate key concepts and provide quantitative data.
Role in Plant Defense
While direct evidence for this compound being a classical phytoalexin—a compound synthesized de novo in response to pathogen attack—is still emerging, its potent antimicrobial activities strongly suggest a defensive role. Phytoalexins are crucial components of the plant's induced resistance response, accumulating at infection sites to levels that inhibit the growth of invading pathogens.[1] The presence of this compound in leguminous plants, a family known to produce a wide array of isoflavonoid and prenylated flavonoid phytoalexins, supports this hypothesis.[2] Fungal elicitors have been shown to induce the accumulation of isoflavonoids in legumes, suggesting that a similar induction mechanism may regulate this compound synthesis.[2]
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid pathway, which originates from the phenylpropanoid pathway. The key steps are:
-
Chalcone Synthesis: The pathway is initiated by the enzyme chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization: Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone.
-
Prenylation: The addition of a prenyl group (a C5 isoprene unit) to the chalcone backbone is a critical step in the formation of this compound. This reaction is catalyzed by prenyltransferase enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The position of prenylation on the flavonoid ring is determined by the specific prenyltransferase involved.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
PC [label="p-Coumaroyl-CoA", fillcolor="#FBBC05"]; MC [label="3x Malonyl-CoA", fillcolor="#FBBC05"]; CHS [label="Chalcone Synthase (CHS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NC [label="Naringenin Chalcone", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHI [label="Chalcone Isomerase (CHI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF [label="(2S)-Naringenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#FBBC05"]; PT [label="Prenyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
{PC, MC} -> CHS; CHS -> NC; NC -> CHI; CHI -> NF; {NC, DMAPP} -> PT; PT -> HL; } caption: "Simplified biosynthesis pathway of this compound."
Mechanism of Action
The antimicrobial efficacy of this compound and related chalcones lies in their ability to disrupt fundamental cellular processes in pathogens. The primary mechanisms of action include:
-
Cell Membrane and Wall Disruption: Like many flavonoids, this compound can intercalate into the lipid bilayer of fungal and bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4][5] It can also interfere with the synthesis of essential cell wall components like β-1,3-glucan and ergosterol.[3]
-
Enzyme Inhibition: Isobavachalcone, a structural isomer of this compound, has been shown to inhibit the activity of key fungal enzymes. For instance, it targets chitinase in Magnaporthe grisea, the causative agent of rice blast, leading to cell wall damage.[6] It also inhibits enolase, a crucial enzyme in the glycolytic pathway of Candida albicans.[7]
-
Induction of Oxidative Stress and Apoptosis: this compound can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and triggering programmed cell death (apoptosis) and autophagy.[3][4]
dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CM [label="Fungal Cell Membrane", fillcolor="#FBBC05"]; CW [label="Fungal Cell Wall", fillcolor="#FBBC05"]; Enz [label="Essential Enzymes\n(e.g., Chitinase, Enolase)", fillcolor="#FBBC05"]; Mito [label="Mitochondria", fillcolor="#FBBC05"];
Disrupt [label="Disruption of Integrity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit [label="Inhibition of Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/Autophagy", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
HL -> Disrupt; HL -> Inhibit; HL -> ROS; Disrupt -> CM; Disrupt -> CW; Inhibit -> Enz; ROS -> Mito; Mito -> Apoptosis; {CM, CW, Enz, Apoptosis} -> Death; } caption: "Proposed mechanisms of antifungal action of this compound."
Quantitative Data
While specific quantitative data for this compound against plant pathogens is limited, studies on the closely related isobavachalcone provide valuable insights into its potential efficacy.
Table 1: Antifungal Activity of Isobavachalcone
| Fungal Species | Assay Type | Endpoint | Value | Reference |
| Candida albicans SC5314 | Broth Microdilution | MIC | 8 µg/mL | [3] |
| Candida albicans SC5314 | Broth Microdilution | MFC90 | 16 µg/mL | [3] |
| Cryptococcus neoformans | Broth Microdilution | MIC | 0.5-1 µg/mL | [8] |
| Magnaporthe grisea | Not specified | Effective Concentration | 10 mg/L | [6] |
| Candida albicans (9 clinical isolates) | Broth Microdilution | MIC & MFC | 4-5 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration; MFC90: Minimum Fungicidal Concentration for 90% of isolates.
Table 2: Insecticidal Activity of Selected Insecticides against Spodoptera littoralis (for comparative purposes)
| Insecticide | Larval Instar | LC50 (ppm) after 48h | Reference |
| Feroban | 2nd | 0.079 | |
| Chlorosan | 2nd | 0.444 | |
| Kingbo | 2nd | 1.523 | |
| Feroban | 4th | 0.556 | |
| Chlorosan | 4th | 0.530 | |
| Kingbo | 4th | 2.324 |
LC50: Lethal Concentration for 50% of the population. Data for this compound is not available in the searched literature; these values for other insecticides are provided for context on typical potency.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plant Tissue
This protocol is adapted from standard methods for flavonoid analysis.[9][10][11]
1. Sample Preparation:
- Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
- Lyophilize the frozen tissue and grind to a fine powder.
2. Extraction:
- Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent such as 80% methanol or acetone. Use a ratio of 1:10 (w/v) of tissue to solvent.
- Sonication or vortexing can be used to improve extraction efficiency.
- Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
- Pool the supernatants and evaporate the solvent under reduced pressure.
3. Purification (Optional, for cleaner samples):
- The dried extract can be redissolved in a small volume of the initial mobile phase and subjected to solid-phase extraction (SPE) to remove interfering compounds.
4. HPLC-UV/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (MS).
- Column: A C18 reverse-phase column is typically used for flavonoid separation.
- Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically in the range of 300-380 nm for chalcones). For MS detection, use electrospray ionization (ESI) in either positive or negative ion mode, monitoring for the specific m/z of this compound.
- Quantification: Create a calibration curve using a pure standard of this compound at known concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.
Protocol 2: In Vitro Antifungal Bioassay (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]
1. Preparation of Fungal Inoculum:
- Culture the target plant pathogenic fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
- Harvest fungal spores or mycelial fragments and suspend them in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB).
- Adjust the concentration of the inoculum to a standardized value using a hemocytometer or by measuring optical density.
2. Preparation of Test Compound:
- Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in the liquid growth medium to obtain a range of test concentrations.
3. Assay Setup:
- In a 96-well microtiter plate, add a fixed volume of the fungal inoculum to each well.
- Add the different concentrations of this compound to the wells.
- Include positive (a known fungicide), negative (no compound), and solvent (DMSO only) controls.
4. Incubation and Observation:
- Incubate the microtiter plate at an optimal temperature for fungal growth for a specified period (e.g., 24-72 hours).
- Visually assess fungal growth in each well or measure the optical density using a microplate reader.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Protocol 3: Insecticidal Bioassay (Leaf Dip Method)
This protocol is a common method for evaluating the efficacy of insecticides against leaf-feeding insects.[13][14]
1. Preparation of Test Solutions:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) with a surfactant to ensure even coating.
- Create a series of dilutions to test a range of concentrations.
2. Treatment of Leaf Discs:
- Excise uniform discs from the leaves of the host plant for the target insect pest.
- Dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).
- Allow the leaf discs to air dry.
3. Insect Exposure:
- Place a treated leaf disc in a petri dish or a similar container with a moistened filter paper to maintain humidity.
- Introduce a known number of test insects (e.g., larvae of a specific instar) into each container.
- Include control groups with leaf discs dipped in solvent and surfactant only.
4. Incubation and Data Collection:
- Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).
- Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
5. Data Analysis:
- Calculate the percentage mortality for each concentration.
- Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).
Signaling Pathways in Plant Defense
The production of flavonoids, including this compound, in response to biotic stress is regulated by a complex network of signaling pathways. The key phytohormones involved are jasmonic acid (JA) and salicylic acid (SA) .
-
Jasmonic Acid (JA) Pathway: This pathway is primarily activated in response to necrotrophic pathogens and chewing insects. JA signaling leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including those in the flavonoid biosynthesis pathway.
-
Salicylic Acid (SA) Pathway: The SA pathway is typically induced by biotrophic pathogens. SA accumulation triggers the activation of NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a key transcriptional co-activator. NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes and genes involved in secondary metabolite production.
Crosstalk between the JA and SA pathways allows plants to fine-tune their defense responses to different types of attackers.
Conclusion and Future Directions
This compound is a promising natural compound with significant potential in agriculture and medicine. Its role as a defense molecule in plants is supported by its potent antimicrobial properties and its biosynthetic origin. However, further research is needed to fully elucidate its function in plant-pathogen and plant-herbivore interactions. Key areas for future investigation include:
-
Inducibility: Confirming the induction of this compound synthesis in plants upon challenge with specific pathogens and elicitors to definitively classify it as a phytoalexin.
-
Quantitative Efficacy: Generating comprehensive quantitative data (MIC, EC50, LC50) for pure this compound against a broader range of agronomically important pests and pathogens.
-
Biosynthetic Pathway Regulation: Identifying the specific genes and transcription factors that regulate the biosynthesis of this compound in response to stress signals.
-
Field Trials: Evaluating the efficacy of this compound formulations in field settings to assess its potential as a commercial biopesticide.
A deeper understanding of this compound and its role in plant defense will pave the way for the development of sustainable and effective strategies for crop protection and the discovery of new therapeutic agents.
References
- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of isoflavonoids and soluble proteins in edible legumes by light and fungal elicitor treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects and mode of antifungal action of isobavachalcone on Candida albicans growth and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering antifungal and antibiofilm mechanisms of isobavachalcone against Cryptococcus neoformans through RNA-seq and functional analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of isobavachalcone as a potential drug for rice blast disease caused by the fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobavachalcone Exhibits Potent Antifungal Efficacy by Inhibiting Enolase Activity and Glycolysis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobavachalcone: A redox antifungal agent impairs the mitochondria protein of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rjas.org [rjas.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. It is predominantly found in plants of the Moraceae and Leguminosae families.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological fluids, are crucial for research and development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a key signaling pathway modulated by a structurally similar chalcone is illustrated to provide context for its biological activity.
Analytical Methods
Two primary analytical techniques are proposed for the accurate and sensitive quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.
Experimental Protocol:
a) Sample Preparation (Plant Material):
-
Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of a this compound standard (typically in the range of 280-370 nm for chalcones) |
| Injection Volume | 20 µL |
c) Method Validation Parameters (Illustrative):
The following table summarizes typical validation parameters for an HPLC-UV method for a chalcone, which should be established during method development.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological matrices like plasma or serum, where high sensitivity and specificity are required.
Experimental Protocol:
a) Sample Preparation (Biological Fluids):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled chalcone).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b) LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a this compound standard. For a precursor ion [M+H]⁺, typical product ions would result from fragmentation of the chalcone backbone. |
c) Method Validation Parameters (Illustrative):
| Parameter | Typical Specification |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway and Mechanism of Action
This compound, as a chalcone, is expected to exhibit anti-inflammatory properties. A structurally similar compound, 4'-hydroxychalcone, has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[2] This inhibition is mediated through the inhibition of the proteasome, which prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB subunits to the nucleus.[2] This mechanism is a plausible explanation for the anti-inflammatory effects of this compound.
Experimental Workflow for Investigating NF-κB Inhibition:
Caption: Experimental workflow for studying the inhibitory effect of this compound on the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway by this compound (Proposed):
Caption: Proposed mechanism of this compound inhibiting the TNFα-induced NF-κB signaling pathway.
References
- 1. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of 4-Hydroxylonchocarpin
An Application Note and Protocol for the Analysis of 4-Hydroxylonchocarpin using a High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method is detailed below. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as Isobavachromene, is a natural compound with a range of reported pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Accurate and reliable quantitative analysis of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the separation, identification, and quantification of such compounds in complex mixtures.[2] This application note describes a proposed reversed-phase HPLC-UV method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Formic acid and high-purity water.
-
Standard: this compound reference standard.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
The following are proposed starting conditions and may require optimization:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | Approximately 15 minutes |
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4][5]
-
Method Validation Parameters (Example Data)
The following table summarizes the expected performance characteristics of the method. These values are illustrative and must be determined experimentally during method validation.[6]
Table 2: Summary of Method Validation Parameters
| Parameter | Expected Result |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the RT of this compound |
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. longdom.org [longdom.org]
- 4. nacalai.com [nacalai.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 4-Hydroxylonchocarpin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for elucidating the anticancer effects of 4-Hydroxylonchocarpin, a natural compound with emerging therapeutic promise. This document offers detailed protocols for key experiments, structured data presentation, and visual representations of cellular pathways and experimental workflows to facilitate research and development in oncology.
Assessment of Cytotoxicity
A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[1][2][3] A widely used method is the MTT assay, which measures cell viability based on mitochondrial activity.[4][5]
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | 75.2 ± 5.1 | 48.9 ± 3.8 | 25.1 ± 2.3 |
| A549 (Lung) | 82.5 ± 6.3 | 55.3 ± 4.2 | 30.7 ± 2.9 |
| HepG2 (Liver) | 68.9 ± 4.7 | 42.1 ± 3.1 | 21.5 ± 1.9 |
| PC-3 (Prostate) | 95.1 ± 7.8 | 68.4 ± 5.5 | 42.6 ± 3.7 |
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.[9][10]
Table 2: Apoptotic Effects of this compound on Cancer Cells at 48h (Hypothetical Data)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 4-H (50 µM) | 25.8 ± 2.1 | 15.3 ± 1.4 | 1.2 ± 0.2 | |
| A549 | Control | 1.9 ± 0.2 | 1.2 ± 0.1 | 0.5 ± 0.1 |
| 4-H (50 µM) | 22.4 ± 1.9 | 12.8 ± 1.1 | 0.9 ± 0.1 |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cytotoxicity assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[9][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway: Proposed Mechanism of Apoptosis Induction
Based on studies of similar natural compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c and the activation of caspases.[12][13][14]
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Invasion and Metastasis of Triple-Negative Breast Cancer Lines by Pharmacological or Genetic Inhibition of Slug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition and apoptosis induction of human melanoma cells by omega-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. static.igem.org [static.igem.org]
- 11. kumc.edu [kumc.edu]
- 12. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth inhibition and apoptosis-inducing effect on human cancer cells by RCE-4, a spirostanol saponin derivative from natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4-Hydroxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin, a chalcone derivative, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities demonstrated in vitro. To translate these preclinical findings into potential clinical applications, robust in vivo studies are essential. This document provides detailed application notes and protocols for establishing animal models to investigate the efficacy and safety of this compound. While specific in vivo data for this compound is limited, the following protocols are based on established models for analogous compounds and provide a strong framework for future research.
I. Recommended Animal Models
The choice of animal model is critical and depends on the specific research question. Based on the known in vitro activities of this compound, the following models are recommended:
-
For Anti-inflammatory Studies: Murine models of acute and chronic inflammation are well-established. Swiss albino mice or Wistar rats are commonly used.
-
For Anticancer Studies: Xenograft models using immunodeficient mice (e.g., nude or SCID mice) are the standard for evaluating the effect of a compound on human tumor growth.
-
For Toxicology Studies: Rodent (rat or mouse) and non-rodent (rabbit or dog) species are typically used to assess the safety profile of a new chemical entity.[1]
II. Experimental Protocols
A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or other NSAID
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, this compound, or positive control orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
B. Anticancer Activity: Human Tumor Xenograft Model
This model evaluates the in vivo efficacy of this compound on tumor growth.
Materials:
-
This compound
-
Vehicle (e.g., DMSO/saline)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Positive control (e.g., standard chemotherapy for the specific cancer type)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group) and begin treatment:
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o., daily)
-
Positive Control
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).
-
Tissue Collection: Excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
C. Acute Oral Toxicity Study (OECD 423)
This study provides information on the potential health hazards of a substance after a single oral dose.[2]
Materials:
-
This compound
-
Vehicle
-
Female rats (e.g., Wistar), nulliparous and non-pregnant
Procedure:
-
Dosing: Administer a single oral dose of this compound to a group of three female rats at a starting dose of 300 mg/kg.[2] If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.[2]
-
Observation: Observe animals for signs of toxicity and mortality for up to 14 days.[3]
-
Data Collection: Record clinical signs, body weight changes, and any mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
III. Data Presentation
Quantitative data from these studies should be summarized in a clear and concise manner.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 25 | 0.98 ± 0.06* | 21.6 |
| This compound | 50 | 0.75 ± 0.05 | 40.0 |
| This compound | 100 | 0.62 ± 0.04 | 50.4 |
| Indomethacin | 10 | 0.55 ± 0.03** | 56.0 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (g) |
| Vehicle Control | - | 1500 ± 120 | - | +1.5 ± 0.3 |
| This compound | 10 | 1150 ± 98* | 23.3 | +1.2 ± 0.4 |
| This compound | 25 | 800 ± 75 | 46.7 | +0.8 ± 0.5 |
| This compound | 50 | 550 ± 60 | 63.3 | -0.5 ± 0.6 |
| Positive Control | Varies | 400 ± 50** | 73.3 | -2.0 ± 0.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Acute Oral Toxicity of this compound (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 3 | 0/3 | No observable signs of toxicity |
| 2000 | 3 | 1/3 | Lethargy, piloerection in one animal |
IV. Visualizations
Signaling Pathway
Based on the known mechanisms of related chalcones, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo studies.
Logical Relationship
This diagram shows the logical progression from in vitro findings to in vivo validation.
Caption: Logical progression from in vitro to in vivo studies.
References
Developing 4-Hydroxylonchocarpin as an Anti-Inflammatory Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxylonchocarpin, a natural chalcone, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. While extensive quantitative data on its specific activity is still emerging, its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound, outlining detailed protocols for in vitro and in vivo evaluation and offering a framework for data presentation and analysis.
Introduction to this compound
This compound, also known as Isobavachromene, is a prenylated chalcone found in various plant species. Chalcones, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary evidence suggests that this compound exerts its anti-inflammatory effects by intervening in the complex signaling networks that drive the inflammatory response.
Proposed Mechanism of Action
The anti-inflammatory activity of this compound is likely mediated through the inhibition of pro-inflammatory signaling pathways. Based on studies of structurally related chalcones and preliminary data, the following pathways are key targets for investigation:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound is hypothesized to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.
-
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK, suggesting a modulatory role in this pathway.[1] The precise downstream effects of this modulation on the inflammatory response require further elucidation.
dot graph "NF_kappa_B_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylonchocarpin [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates for degradation"]; IkBa -> NFkB [label="Inhibits", dir=back, arrowhead=tee]; NFkB -> NFkB_nucleus [label="Translocates"]; NFkB_nucleus -> Pro_inflammatory_Genes [label="Induces"]; Hydroxylonchocarpin -> IKK [label="Inhibits (Proposed)", style=dashed, arrowhead=tee, color="#EA4335"]; Hydroxylonchocarpin -> IkBa [label="Prevents Degradation\n(Proposed)", style=dashed, arrowhead=tee, color="#EA4335"]; } caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
dot graph "MAPK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Stimuli [label="Inflammatory Stimuli (e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylonchocarpin [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38; Upstream_Kinases -> JNK; Upstream_Kinases -> ERK; p38 -> p_p38 [label="Phosphorylation"]; JNK -> p_JNK [label="Phosphorylation"]; ERK -> p_ERK [label="Phosphorylation"]; p_p38 -> Transcription_Factors; p_JNK -> Transcription_Factors; p_ERK -> Transcription_Factors; Transcription_Factors -> Inflammatory_Response; Hydroxylonchocarpin -> p38 [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; Hydroxylonchocarpin -> JNK [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; Hydroxylonchocarpin -> ERK [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; } caption: Modulation of the MAPK signaling pathway by this compound.
Data Presentation
Disclaimer: The following tables are templates. Specific quantitative data for this compound is not extensively available in publicly accessible literature. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Positive Control (IC50 µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data not available | L-NAME (Data) |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data not available | Dexamethasone (Data) |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data not available | Dexamethasone (Data) |
| IL-1β Production | THP-1 | LPS (1 µg/mL) | IL-1β | Data not available | Dexamethasone (Data) |
| COX-2 Enzyme Activity | in vitro assay | Arachidonic Acid | PGE2 | Data not available | Celecoxib (Data) |
| 5-LOX Enzyme Activity | in vitro assay | Linoleic Acid | Leukotrienes | Data not available | Zileuton (Data) |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Paw Edema Inhibition (%) | MPO Activity Inhibition (%) | Positive Control (% Inhibition) |
| Carrageenan-induced paw edema | Oral | e.g., 10, 25, 50 | Data not available | Data not available | Indomethacin (10 mg/kg) (Data) |
| Acetic acid-induced writhing | Intraperitoneal | e.g., 10, 25, 50 | Data not available | N/A | Diclofenac (20 mg/kg) (Data) |
Experimental Protocols
In Vitro Anti-inflammatory Assays
dot graph "In_Vitro_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Cell_Culture [label="Macrophage Cell Culture\n(e.g., RAW 264.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Inflammatory Stimulation\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant_Collection [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Griess_Assay [label="Nitric Oxide Assay\n(Griess Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Cytokine Measurement\n(ELISA for TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Protein Expression Analysis\n(Western Blot for iNOS, COX-2,\np-p38, p-JNK, p-ERK, IκBα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RT_qPCR [label="Gene Expression Analysis\n(RT-qPCR for iNOS, COX-2,\nTNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Pre_treatment; Pre_treatment -> Stimulation; Stimulation -> Incubation; Incubation -> Supernatant_Collection; Incubation -> Cell_Lysis; Supernatant_Collection -> Griess_Assay; Supernatant_Collection -> ELISA; Cell_Lysis -> Western_Blot; Cell_Lysis -> RT_qPCR; } caption: General workflow for in vitro anti-inflammatory assays.
4.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the incubation period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4.1.3. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment and stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.1.4. Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
dot graph "In_Vivo_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(e.g., Mice or Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Administration [label="Administer this compound\n(e.g., Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carrageenan_Injection [label="Inject Carrageenan (1%)\ninto Hind Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paw_Volume_Measurement [label="Measure Paw Volume\nat Different Time Points\n(e.g., 0, 1, 2, 3, 4, 5 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate Paw Edema\nand % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Collection [label="Euthanize and Collect\nPaw Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; MPO_Assay [label="Myeloperoxidase (MPO) Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal_Acclimatization -> Drug_Administration; Drug_Administration -> Carrageenan_Injection; Carrageenan_Injection -> Paw_Volume_Measurement; Paw_Volume_Measurement -> Data_Analysis; Paw_Volume_Measurement -> Tissue_Collection [style=dashed]; Tissue_Collection -> MPO_Assay; Tissue_Collection -> Histology; } caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.
-
Drug Administration: Administer this compound (e.g., orally) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Myeloperoxidase (MPO) Assay (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure MPO activity, an indicator of neutrophil infiltration, using standard protocols.
Conclusion
This compound holds potential as a lead compound for the development of new anti-inflammatory drugs. Its proposed mechanism of action via the NF-κB and MAPK signaling pathways provides a solid foundation for further investigation. The protocols outlined in this document offer a systematic approach to characterizing the anti-inflammatory profile of this compound and generating the quantitative data necessary for its preclinical development. Future studies should focus on obtaining precise IC50 values, elucidating the detailed molecular interactions within the signaling cascades, and evaluating its efficacy and safety in various in vivo models of inflammation.
References
Application Notes and Protocols: Antibacterial Spectrum of 4-Hydroxylonchocarpin Against Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding of the antibacterial spectrum of 4-Hydroxylonchocarpin (also known as Isobavachromene) and related compounds. Due to limited available data on the specific antibacterial activity of this compound, this document also includes data on structurally similar chalcones to provide insights into the potential activity of this compound class. Detailed protocols for determining antibacterial activity are also provided to facilitate further research.
Introduction
This compound is a naturally occurring chalcone, a type of flavonoid, found in various plants, including those of the Lonchocarpus and Derris genera.[1][2] Chalcones are known for their diverse pharmacological activities, including antibacterial properties.[3] While this compound has been reported to possess antibacterial activity, specific quantitative data on its spectrum of action against a wide range of pathogens is not extensively available in the current literature.[1][4]
This document summarizes the available data on the antibacterial properties of this compound and related prenylated chalcones, such as Isobavachalcone and Derriobtusone A, to provide a basis for further investigation.
Data Presentation: Antibacterial Activity of this compound and Related Chalcones
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Isobavachalcone and Derriobtusone A against various bacterial pathogens. This data is presented to offer a comparative perspective on the potential antibacterial spectrum of this compound.
Note: There is conflicting evidence in the literature regarding the activity of lonchocarpin derivatives. One study reported that lonchocarpin isolated from Lonchocarpus sericeus was inactive against Escherichia coli, Staphylococcus aureus, and Candida albicans.[5] However, extracts from plants known to contain these compounds have shown antibacterial effects.[2][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Isobavachalcone (IBC)
| Bacterial Strain | Gram Stain | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 5.0 | [7][8] |
| Methicillin-resistant S. aureus (MRSA) ATCC 15187 | Gram-positive | >100 | [7][8] |
| Escherichia coli ATCC 25922 | Gram-negative | >100 | [7][8] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 24 | [7][8] |
Table 2: Antibacterial Activity of Derriobtusone A
| Bacterial Strain | Gram Stain | Activity | Reference |
| Staphylococcus aureus | Gram-positive | Active | [9][10] |
| Escherichia coli | Gram-negative | Inactive | [9][10] |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of natural compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and loops
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no growth (or a 99.9% reduction in the initial inoculum) on the MHA plate.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Putative mechanisms of antibacterial action for chalcones.
References
- 1. Chemistry and pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Cytotoxic activity of chalcones isolated from lonchocarpus sericeus (pocr.) kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and Antioxidant Activities of Derriobtusone A Isolated from Lonchocarpus obtusus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Using 4-Hydroxylonchocarpin as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylonchocarpin, also known as Isobavachromene, is a natural chalcone with a growing body of research highlighting its potential as a valuable molecular probe.[1] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, stem from its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the intricate interplay of cellular signaling networks, particularly the NF-κB, MAPK, and Nrf2 pathways.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₄ |
| Molecular Weight | 322.36 g/mol [2] |
| CAS Number | 56083-03-5 |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO |
Application Notes
This compound serves as a multifunctional molecular probe to dissect complex cellular processes. Its primary applications lie in the investigation of inflammatory, oxidative stress, and apoptotic pathways.
1. Probing the NF-κB Signaling Pathway
This compound is an effective tool for studying the canonical NF-κB signaling pathway. It has been demonstrated to inhibit the degradation of IκBα, the primary inhibitor of the NF-κB complex. By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. This makes it a valuable probe for:
-
Investigating the role of NF-κB in inflammatory diseases.
-
Screening for novel anti-inflammatory drugs that target the NF-κB pathway.
-
Studying the cross-talk between NF-κB and other signaling pathways.
A plausible direct target for this activity, based on studies of similar chalcones, is the 26S proteasome . Inhibition of the proteasome's chymotrypsin-like activity prevents the degradation of ubiquitinated IκBα.
2. Investigating the MAPK Signaling Cascade
This compound has been observed to increase the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely p38, JNK, and ERK.[2] This activation can have context-dependent effects, including the induction of apoptosis in cancer cells. As a molecular probe, this compound can be used to:
-
Elucidate the upstream regulators of MAPK signaling.
-
Study the role of p38, JNK, and ERK in cell fate decisions (e.g., apoptosis vs. survival).
-
Explore the therapeutic potential of modulating MAPK pathways in various diseases.
3. Activating the Nrf2-Mediated Antioxidant Response
Recent evidence has shown that this compound and its close analog, Isobavachalcone, are potent activators of the Nrf2/HO-1 signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. Therefore, this compound can be employed to:
-
Study the mechanisms of cellular defense against oxidative stress.
-
Identify novel therapeutic strategies for diseases associated with oxidative damage.
-
Investigate the interplay between the Nrf2 pathway and inflammatory signaling.
Quantitative Data
The following table summarizes the available quantitative data for this compound (Isobavachromene). Further research is needed to establish a comprehensive profile of its binding affinities and inhibitory concentrations against a wider range of targets.
| Target/Assay | Cell Line | Parameter | Value | Reference |
| Antiamastigote activity | Leishmania donovani infected J774A1 cells | IC₅₀ | > 20 μM | [4] |
Note: The provided IC₅₀ value indicates the concentration at which 50% of the biological activity is inhibited. Lower values indicate higher potency.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a molecular probe.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound (dissolved in DMSO)
-
Target cell line (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is used to analyze the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
This compound
-
Target cell line
-
LPS (Lipopolysaccharide) or other stimuli
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for a specific time (e.g., 1-2 hours) before stimulating with an appropriate agonist (e.g., LPS for NF-κB activation) for a shorter duration (e.g., 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Nuclear Translocation Assay for Nrf2
This protocol is used to determine if this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
This compound
-
Target cell line
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents (as in Protocol 2)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Western Blot: Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 2.
-
Analysis: Probe the membranes with antibodies against Nrf2, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH) to assess the purity of the fractions and the translocation of Nrf2.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for studying NF-κB and Nrf2 pathways.
Caption: Logical relationships of this compound's effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxylonchocarpin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Hydroxylonchocarpin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2] For this compound, the precursors are typically 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene and 4-hydroxybenzaldehyde. A closely related analogue, (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is synthesized from 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde, providing a valuable reference for the synthesis.[3][4][5]
Q2: I am experiencing very low yields. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Claisen-Schmidt condensation for synthesizing polyhydroxychalcones like this compound can stem from several factors. Key areas to investigate include the choice and concentration of the base, reaction temperature, and reaction time. Inadequate deprotonation of the acetophenone, side reactions, or product degradation can all contribute to diminished yields. For troubleshooting, consider optimizing the base concentration (e.g., NaOH or KOH), adjusting the reaction temperature, and monitoring the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[6][7] Additionally, ensuring the purity of starting materials is crucial.
Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?
A3: The formation of a complex product mixture is a common issue. Potential side reactions in the synthesis of polyhydroxychalcones include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (if it lacks alpha-hydrogens and is subjected to strong base), and the formation of polymeric materials. The presence of multiple hydroxyl groups can also lead to undesired side reactions if not properly managed. To minimize these, it's important to control the stoichiometry of the reactants and maintain the optimal reaction temperature.
Q4: What is the best method for purifying the final this compound product?
A4: Purification of chalcones is typically achieved through recrystallization.[8][9] A common solvent system for recrystallizing polyhydroxychalcones is a mixture of methanol and water.[3][5] Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can also be employed for more challenging purifications.[10] The choice of purification method will depend on the nature and quantity of the impurities present.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. These include:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values for the pure compound.
-
Spectroscopy:
-
UV-Vis Spectroscopy: To observe the characteristic absorption bands.[3]
-
FTIR Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O).[3]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Ineffective catalyst | - Increase the concentration of the base (e.g., 60% aqueous NaOH).- Experiment with different bases such as KOH. |
| Low reaction temperature | - Increase the reaction temperature, potentially to reflux.[3] | |
| Impure starting materials | - Purify the acetophenone and benzaldehyde precursors before the reaction. | |
| Formation of Multiple Products (as seen on TLC) | Side reactions (e.g., self-condensation) | - Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time. |
| Cannizzaro reaction of the aldehyde | - Ensure slow addition of the base to the reaction mixture. | |
| Product is an Oil and Does Not Solidify | Presence of impurities | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil using column chromatography. |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Purifying the Product | Product and impurities have similar polarities | - Try a different solvent system for recrystallization.- Use a different stationary phase or a more polar eluent system for column chromatography. |
| Product is insoluble in common recrystallization solvents | - Test a range of solvent mixtures to find a suitable system where the product is soluble when hot and insoluble when cold. |
Experimental Protocols
Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (A this compound Analogue)
This protocol is adapted from the synthesis of a closely related chalcone and can serve as a starting point for the synthesis of this compound.[3][4][5]
Materials:
-
2,4-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.
-
To this solution, add 10 ml of 60% aqueous sodium hydroxide solution as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH 1 using 1M aqueous HCl.
-
Filter the separated solid product and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the product in an oven at 50 °C.
-
Purify the crude product by recrystallization from a methanol-water mixture.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of a this compound Analogue
| Parameter | Value | Reference |
| Acetophenone | 2,4-dihydroxyacetophenone (0.01 mol) | [3][5] |
| Benzaldehyde | 4-hydroxybenzaldehyde (0.01 mol) | [3][5] |
| Catalyst | 60% aqueous NaOH (10 ml) | [3][5] |
| Solvent | Ethanol (25 ml) | [3][5] |
| Temperature | Reflux | [3][5] |
| Reaction Time | 3 hours | [3][5] |
| Purification | Recrystallization (Methanol-Water) | [3][5] |
Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one - World News of Natural Sciences - Volume 46 (2023) - PSJD - Yadda [psjd.icm.edu.pl]
- 6. pcrbio.com [pcrbio.com]
- 7. pacb.com [pacb.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Hydroxylonchocarpin Solubility and Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Hydroxylonchocarpin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Isobavachromene, is a chalcone compound with a molecular weight of 322.35 g/mol .[1] It exhibits a range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Its hydrophobic nature leads to poor aqueous solubility, which can cause the compound to precipitate in biological assays, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial indicators of solubility problems with this compound in an assay?
A2: Common signs of solubility issues include:
-
Visible Precipitation: The appearance of cloudiness, haziness, or solid particles in your stock solution or final assay medium after the addition of this compound.
-
Inconsistent Results: High variability in measurements between replicate wells or across different experiments.
-
Atypical Dose-Response Curves: Curves that are flat or biphasic and do not follow the expected sigmoidal shape.
-
Lower than Expected Potency: The compound may appear less active due to a lower effective concentration in the solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound. Solubility in DMSO has been reported to be as high as 50 mg/mL with the aid of ultrasonication.[1] It is crucial to use high-purity, anhydrous DMSO to prepare the initial stock solution.
Q4: How can I prevent this compound from precipitating when I dilute it into my aqueous assay buffer?
A4: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a frequent challenge. To mitigate this, add the DMSO stock to your pre-warmed (e.g., 37°C) cell culture medium or buffer while gently vortexing or swirling. It is also advisable to keep the final concentration of DMSO in the assay as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity or other artifacts.
Troubleshooting Guides
Issue 1: Precipitate Observed in Cell Culture Medium After Adding this compound
-
Problem: A visible precipitate forms in the cell culture flask or plate after the addition of the this compound working solution.
-
Troubleshooting Steps:
-
Control Verification: Check your control flask/plate that contains the same final concentration of DMSO without the compound. If a precipitate is also present in the control, the issue may be with the medium components reacting to the solvent or temperature changes.
-
Stock Solution Check: Visually inspect your DMSO stock solution for any undissolved particles. If necessary, gently warm the stock solution to 37°C and sonicate to ensure complete dissolution.
-
Dilution Technique: Avoid adding the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution to the pre-warmed medium with gentle agitation. For high final concentrations, consider a serial dilution approach in a small volume of medium before adding to the final culture volume.
-
Co-solvent/Surfactant Use: If precipitation persists, consider incorporating a co-solvent or surfactant into your assay medium.
-
Issue 2: High Variability and Poor Reproducibility in Assay Results
-
Problem: Experimental results show high standard deviations between replicates, and experiments are difficult to reproduce.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm that your this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. Any undissolved compound will lead to inconsistent concentrations.
-
Optimize Final DMSO Concentration: While keeping the DMSO concentration low is important, ensure it is sufficient to maintain the solubility of this compound at the highest concentration tested.
-
Use of Formulations: For in vivo or sensitive in vitro assays, consider using a formulation with solubilizing agents like PEG300 and Tween-80 to improve bioavailability and prevent precipitation.[3][4]
-
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL[2] | - |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | Requires sonication for complete dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.38 mg/mL (7.38 mM)[3] | A clear solution is obtained. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.76 mM)[3] | A clear solution is obtained. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate in a water bath until the compound is completely dissolved.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium while gently vortexing or swirling. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualization of Key Processes
Experimental Workflow for Solubilization
Caption: A flowchart illustrating the steps for preparing stock and working solutions of this compound and troubleshooting precipitation.
Signaling Pathway of this compound
This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Caption: A diagram showing the activation of the p38, JNK, and ERK MAPK signaling pathways by this compound, leading to various cellular responses.
References
stabilizing 4-Hydroxylonchocarpin in solution for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as isobavachromene, is a natural chalcone compound.[1] It has been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[1] A key mechanism of action is its ability to increase the phosphorylation of p38 MAPK, JNK, and ERK.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at 4°C and protected from light.[1] Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to one year.
Q3: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 35 mg/mL.[1] It is poorly soluble in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Possible Causes:
-
Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in water-based solutions like cell culture media.
-
pH-Dependent Instability: Chalcones can be unstable in aqueous solutions, and their stability is often pH-dependent. Near-neutral pH is generally where trans-chalcones, the more stable isomer, are favored.
-
High Final Concentration: The final concentration of this compound in the experimental setup may exceed its solubility limit in the aqueous medium.
-
Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with the compound, leading to precipitation.
Solutions:
| Solution | Description |
| Optimize Solvent and Dilution | Prepare a high-concentration stock solution in 100% DMSO. For experiments, perform serial dilutions in pre-warmed (37°C) culture medium, adding the compound dropwise while gently vortexing or swirling to ensure rapid and even dispersion. |
| pH Adjustment | Ensure the final pH of your experimental solution is near neutral (pH 7.2-7.4), as chalcones are generally more stable in this range. |
| Use of Solubilizing Agents | For in vivo studies or challenging in vitro models, consider using solubility enhancers. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with chalcones, significantly improving their aqueous solubility and stability.[2][3] |
| Lower Final Concentration | If precipitation persists, it may be necessary to use a lower final concentration of this compound in your experiments. |
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Degradation of this compound: As a chalcone, this compound can be susceptible to degradation in solution, especially with prolonged incubation times, exposure to light, or non-optimal pH. This can lead to a decrease in the effective concentration of the active compound.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in signaling pathways and metabolism.
-
Issues with Assay Protocol: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can lead to unreliable results.
Solutions:
| Solution | Description |
| Prepare Fresh Solutions | Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment to minimize degradation. |
| Include Proper Controls | Always include a vehicle control (e.g., DMSO at the same final concentration as the treatment groups) to account for any effects of the solvent on the cells. Positive and negative controls for the specific assay being performed are also crucial. |
| Optimize Assay Parameters | If results are unexpected, consider optimizing assay parameters such as cell seeding density, treatment duration, and concentration of this compound. |
| Confirm Compound Identity and Purity | If inconsistent results persist, it may be necessary to verify the identity and purity of your this compound stock using analytical methods such as HPLC or mass spectrometry. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Phosphorylated Kinases (p-p38, p-JNK, p-ERK)
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of p38, JNK, and ERK, as well as a loading control (e.g., GAPDH or β-actin) to normalize the data.
Signaling Pathways and Experimental Workflows
Caption: MAPK signaling pathway activation by this compound.
References
Technical Support Center: 4-Hydroxylonchocarpin Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Hydroxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to crystallization?
A1: this compound, a chalcone flavonoid, has the following properties:
-
Molecular Formula: C₂₀H₁₈O₄
-
Molecular Weight: 322.36 g/mol [1]
-
Appearance: Typically a solid
-
Solubility: Known to be soluble in DMSO at 35 mg/mL.[1] Solubility in other common organic solvents is not widely reported, but based on its flavonoid structure, it is expected to have some solubility in polar organic solvents like ethanol and acetone.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: While specific solvent systems for this compound are not extensively documented, general knowledge of flavonoid and chalcone crystallization suggests the use of polar organic solvents and their mixtures. Commonly successful solvents include ethanol, acetone, and mixtures such as ethanol-water, n-hexane/acetone, and n-hexane/ethyl acetate.[2][3] For chalcones specifically, ethanol has been successfully used for recrystallization.[4][5]
Q3: What are the critical factors influencing the success of this compound crystallization?
A3: The key factors for successful crystallization are:
-
Purity of the starting material: Impurities can significantly hinder or prevent crystal formation.[6]
-
Choice of solvent: The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Concentration: A supersaturated solution is required for crystallization to occur.
-
Cooling rate: Slow cooling generally promotes the formation of larger, higher-quality crystals.
-
Agitation: Gentle or no agitation is usually preferred to allow for undisturbed crystal growth.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated. To prevent this, you can try using a lower boiling point solvent, decreasing the initial concentration of your solution, or in a mixed solvent system, adding more of the solvent in which the compound is more soluble.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form after cooling | Solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a less polar solvent (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool again. |
| Nucleation is inhibited. | - Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of this compound if available. | |
| Crystals are very small or form a powder | Crystallization occurred too rapidly. | - Reheat the solution to redissolve the solid.- Add a small amount of additional solvent to reduce the level of supersaturation.- Allow the solution to cool more slowly (e.g., by insulating the flask). |
| Compound "oils out" instead of crystallizing | The compound's melting point may be below the solvent's boiling point, or the solution is too concentrated. | - Reheat the solution and add more of the primary solvent.- Try a different solvent with a lower boiling point.- If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble. |
| Low yield of recovered crystals | Too much solvent was used. | - Before filtering, check for further crystallization by cooling the mother liquor in an ice bath.- Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | - Ensure the solution is cooled to a low enough temperature (e.g., 4°C or in an ice bath) before filtration. | |
| Crystals are discolored or appear impure | Impurities were not fully removed. | - If the color is due to a soluble impurity, consider treating the hot solution with activated charcoal before filtration.- The purity of the starting material may be too low; further purification by another method (e.g., chromatography) may be necessary before crystallization.[6] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound (General)
This protocol is a general guideline based on common procedures for flavonoids and chalcones.
-
Solvent Selection: Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. A starting point for chalcones is approximately 5 mL of ethanol per gram of crude material.[4] The dissolution can be performed at a controlled temperature, for example, 50°C.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (e.g., 4°C) or an ice bath can increase the yield.[4][7]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone or ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or n-hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Crystal Collection and Washing: Collect and wash the crystals as described in Protocol 1.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Common Solvents for Flavonoid and Chalcone Crystallization
| Solvent System | Compound Class | Notes | Reference |
| Ethanol | Chalcones, Flavonoids | A common and effective solvent for recrystallization. | [3][5] |
| Acetone | Flavonoids, Natural Products | Good precipitant and general crystallization solvent. | [2] |
| Ethanol-Water | Flavonoids | A mixed solvent system where water acts as the anti-solvent. | [7] |
| n-Hexane/Acetone | General Organics | A common mixed solvent system for crystallization. | [3] |
| n-Hexane/Ethyl Acetate | General Organics | Another widely used mixed solvent system. | [3] |
Table 2: Optimized Conditions for Recrystallization of Pomelo Flavonoids
| Parameter | Optimized Value |
| Ethanol Concentration | 24% |
| Liquid-to-Solid Ratio | 10:1 (mL/g) |
| pH | 3.75 |
| Crystallization Temperature | 4 °C |
| Crystallization Time | 24 hours |
| Note: These conditions were optimized for flavonoids from pomelo peel and may serve as a starting point for optimizing this compound crystallization.[7] |
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]
Technical Support Center: Optimizing Cell Culture Conditions for 4-Hydroxylonchocarpin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture experiments involving 4-Hydroxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a chalcone, a type of flavonoid, with known anticancer properties.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the activation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways.[1][2] Activation of these pathways can lead to cell cycle arrest and ultimately, apoptosis.
Q2: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mg/mL.[1][3] It is recommended to use ultrasonic agitation to ensure complete dissolution.[3] For long-term storage, the stock solution should be stored at -20°C or -80°C and protected from light.[2][3]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. Based on studies of structurally similar compounds, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and apoptosis assays.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the endpoint being measured. For cell viability assays (e.g., MTT), incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects. For apoptosis assays, an earlier time point, such as 24 hours, may be sufficient to observe significant effects. For signaling pathway analysis (e.g., Western blot for phosphorylated proteins), shorter incubation times (e.g., 15 minutes to a few hours) are typically required to capture the transient nature of protein phosphorylation.
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. |
| Insufficient incubation time | Increase the incubation time (e.g., up to 72 hours) to allow for the compound to exert its effects. |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Consider testing different cancer cell lines or investigating potential resistance mechanisms. |
| Compound degradation | Ensure the stock solution has been stored properly (at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. |
| Incorrect solvent control | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). |
Problem 2: Difficulty in detecting apoptosis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate assay timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal time point for detecting apoptosis in your cell line. |
| Insensitive apoptosis assay | Consider using multiple apoptosis assays that measure different stages of the process (e.g., Annexin V-FITC for early apoptosis and TUNEL assay for late-stage DNA fragmentation). |
| Low treatment concentration | Increase the concentration of this compound to a level that is known to induce cytotoxicity (e.g., at or above the IC50 value). |
| Cell confluence | High cell density can sometimes inhibit the induction of apoptosis. Ensure cells are seeded at an appropriate density to allow for optimal growth and response to treatment. |
Problem 3: Inconsistent or weak signals in Western blot for MAPK signaling.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal stimulation time | Phosphorylation events are often rapid and transient. Perform a time-course experiment with short incubation times (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation of p38, JNK, and ERK. |
| Poor antibody quality | Use antibodies that are validated for the specific phosphorylated proteins of interest. Titrate the primary antibody concentration to optimize the signal-to-noise ratio. |
| Insufficient protein loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford) and loading a sufficient amount of protein (typically 20-40 µg). |
| Inefficient protein transfer | Optimize the Western blot transfer conditions (e.g., transfer time, voltage) and use a loading control (e.g., β-actin or GAPDH) to confirm efficient transfer. |
| Lysate preparation | Prepare cell lysates using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
Data Presentation
Table 1: Representative IC50 Values of Structurally Similar Stilbene Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydroxylated Stilbene 2 | SW480 (colorectal) | 15 | [5] |
| Hydroxylated Stilbene 4 | SW480 (colorectal) | 16 | [5] |
| Ferrocenyl-Stilbene 17 | SW480 (colorectal) | 5.9 | [5] |
| Ferrocenyl-Stilbene 17 | HepG2 (liver) | 11.2 | [5] |
| Resveratrol | SW480 (colorectal) | 67 | [5] |
Note: These values are for compounds structurally related to this compound and should be used as a general guide. The IC50 of this compound should be experimentally determined for each cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for the optimal time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot for MAPK Signaling
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for various short time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., total p38, total JNK, total ERK, or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for cytotoxicity issues.
References
Technical Support Center: Mitigating Off-Target Effects of 4-Hydroxylonchocarpin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of 4-Hydroxylonchocarpin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound, also known as isobavachromene, is a natural chalcone compound.[1][2] It has been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[1][3] A key reported mechanism of action is the increased phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound interacts with molecules other than its intended biological target, potentially leading to misleading experimental results or adverse effects.[4] Given the diverse reported activities of this compound, it is plausible that it interacts with multiple cellular targets, making a thorough investigation of its off-target profile crucial for accurate data interpretation.
Q3: What are the initial steps to minimize potential off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-targets.
-
Use appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to differentiate between compound-specific effects and solvent effects.
-
Consult the literature: Review existing studies on this compound and structurally related chalcones to identify known off-targets and effective concentration ranges.
Q4: How can I validate that the observed phenotype is due to the intended on-target effect of this compound?
On-target validation can be achieved through several experimental approaches:
-
Rescue experiments: If the intended target is known, overexpressing a drug-resistant mutant of the target protein should reverse the observed phenotype.
-
Use of a structurally distinct inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, it should ideally produce the same phenotype.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should mimic the phenotype observed with this compound treatment.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High cellular toxicity observed at concentrations expected to be effective. | The observed toxicity may be due to off-target effects. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 3. Conduct a broad off-target screening (e.g., kinase panel profiling) to identify potential toxicity-mediating off-targets. |
| Inconsistent or non-reproducible experimental results. | 1. Variability in compound concentration. 2. Off-target effects masking the on-target phenotype. 3. Degradation of the compound. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Validate target engagement using a method like the Cellular Thermal Shift Assay (CETSA). 3. Aliquot and store the compound as recommended by the supplier to avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match the expected outcome based on the intended target. | The phenotype may be a result of off-target effects or engagement with an unexpected pathway. | 1. Perform a proteome-wide thermal shift assay (CETSA-MS) to identify all cellular targets of this compound. 2. Conduct pathway analysis based on the identified off-targets to understand the unexpected cellular response. |
Data Presentation
Currently, comprehensive public data on the broad off-target profile of this compound is limited. Researchers are encouraged to generate their own selectivity data. The following tables are templates for presenting such data.
Table 1: Kinase Selectivity Profile of this compound (Example)
| Kinase | Percent Inhibition at 1 µM | IC50 (µM) |
| Target Kinase X | 95 | 0.1 |
| Off-Target Kinase A | 75 | 1.5 |
| Off-Target Kinase B | 40 | >10 |
| Off-Target Kinase C | 15 | >10 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement (Example)
| Target Protein | Vehicle Tagg (°C) | This compound Tagg (°C) | ΔTagg (°C) |
| Intended Target | 52.1 | 56.3 | +4.2 |
| Known Off-Target | 60.5 | 61.0 | +0.5 |
| Non-Target Protein | 48.7 | 48.6 | -0.1 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol is a generalized method to confirm the direct binding of this compound to its target protein within intact cells.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blotting or other protein quantification methods. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.
2. Kinase Profiling for Off-Target Identification
This protocol outlines a general approach for screening this compound against a panel of kinases to identify off-target interactions. Commercial services are widely available for broad kinase profiling.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound at a final desired screening concentration (e.g., 1 µM or 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the controls. For significant hits, a dose-response curve should be generated to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: MAPK signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for investigating and mitigating off-target effects.
References
dealing with 4-Hydroxylonchocarpin degradation during storage
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of 4-Hydroxylonchocarpin during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, like other chalcones, is primarily affected by exposure to light, non-neutral pH (both acidic and alkaline conditions), elevated temperatures, and oxidizing agents. The α,β-unsaturated ketone moiety and the phenolic hydroxyl groups in its structure are susceptible to various reactions under these conditions.
Q2: What is the recommended way to store this compound?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at a low temperature, preferably at 4°C or below. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and in a buffer with a neutral pH.
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution can indicate degradation. This could be due to several factors, including oxidation of the phenolic groups or isomerization of the trans double bond to the cis form, which can alter the chromophore and thus the absorption of visible light. Exposure to light and non-neutral pH can accelerate these processes.
Q4: Can I expect degradation of this compound in my cell culture medium?
A4: Yes, degradation in aqueous and buffered solutions like cell culture media is possible. The stability of flavonoids in such media can be problematic. It is recommended to determine the stability of this compound under your specific experimental conditions to ensure accurate interpretation of results.[1]
Q5: What are the likely degradation products of this compound?
A5: Under acidic or basic conditions, chalcones can undergo cyclization to form the corresponding flavanone.[2] Exposure to UV light can lead to cis-trans isomerization.[3] Oxidative conditions may lead to the formation of various oxidation products of the phenolic rings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound purity in solution. | pH of the solvent: Chalcones can be unstable in acidic or alkaline solutions.[4][5] | Prepare solutions in a neutral buffer (pH ~7) and use them immediately. If storage is required, keep at 4°C or lower and re-verify purity before use. |
| Exposure to light: Chalcones can undergo photo-isomerization or photodegradation.[3][6] | Protect solutions from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit environment when possible. | |
| Elevated temperature: Heat can accelerate degradation reactions.[7] | Store solutions at low temperatures (e.g., 4°C). Avoid heating solutions unless necessary for the experimental protocol. | |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products: The new peaks likely represent degradation products such as the cis-isomer or the cyclized flavanone. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Inconsistent results in biological assays. | Degradation of the compound during the experiment: The active compound concentration may be decreasing over the course of the assay. | Perform a time-course stability study of this compound in your assay medium to determine its half-life under the experimental conditions. This will help in designing the experiment and interpreting the results accurately. |
Quantitative Data on Stability
Due to the limited availability of specific stability data for this compound, the following table presents representative data for a chalcone with similar structural features to illustrate the impact of different storage conditions.
| Condition | Time | % Degradation (Illustrative) | Primary Degradation Product (Likely) |
| Aqueous Solution, pH 3, 25°C, Dark | 24h | 10-15% | Flavanone (Cyclization Product) |
| Aqueous Solution, pH 9, 25°C, Dark | 24h | 20-30% | Flavanone and other products |
| Methanol Solution, 25°C, UV light (365 nm) | 6h | 15-25% | cis-Isomer |
| Solid, 40°C, 75% RH, Dark | 2 weeks | 5-10% | Oxidative products |
| Aqueous Solution, pH 7, 4°C, Dark | 1 week | < 2% | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at 60°C for 7 days, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid):
-
Place a known amount of solid this compound in an oven at 60°C for 7 days.
-
At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a UV light source (e.g., 254 nm or 365 nm) for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water/buffer.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradation products, which can aid in their identification.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. photos.or.kr [photos.or.kr]
- 4. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 4-Hydroxylonchocarpin
Welcome to the technical support center for improving the oral bioavailability of 4-Hydroxylonchocarpin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a chalcone, a type of flavonoid, with the chemical formula C₂₀H₁₈O₄ and a molecular weight of 322.36 g/mol .[1][2] Chalcones are recognized as precursors in the biosynthesis of flavonoids.[3] Preclinical studies have shown that this compound possesses a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][4]
Q2: What are the main challenges in achieving good oral bioavailability for this compound?
A2: Like many flavonoids and chalcones, this compound faces several challenges to oral bioavailability:
-
Poor Aqueous Solubility: As a polyphenolic compound, it is likely to have low water solubility, which is a primary rate-limiting step for absorption.[5][6] The predicted XLogP3 value for this compound is 4.5, indicating significant lipophilicity and thus poor aqueous solubility.[1]
-
Extensive First-Pass Metabolism: Flavonoids are known to be extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to rapid clearance and reduced systemic availability of the parent compound.[7]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, limiting its net absorption.[5]
Q3: What are the general strategies to improve the oral bioavailability of flavonoids like this compound?
A3: Several formulation strategies can be employed:
-
Nanotechnology-based delivery systems: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve its solubility, and enhance its absorption.[8][9]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate and solubility of the compound.
-
Use of Absorption Enhancers: Co-administration with excipients that can inhibit efflux transporters or open tight junctions between intestinal cells can increase permeability.[5]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active this compound in the body.[5]
-
Microencapsulation: Encapsulating the chalcone in microparticles can be a viable strategy to overcome low water solubility issues.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound formulations.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of the formulation. | Poor wettability of the drug particles. | - Reduce particle size through micronization or nanonization.- Incorporate a wetting agent or surfactant into the formulation.- Consider formulating as a solid dispersion with a hydrophilic polymer. |
| Insufficient drug release from the carrier. | - Optimize the drug-to-carrier ratio in the formulation.- Select a carrier with a faster dissolution rate.- Modify the formulation method (e.g., switch from physical mixing to solvent evaporation or melt extrusion for solid dispersions). | |
| High variability in in vivo pharmacokinetic data. | Food effects influencing absorption. | - Standardize the fasting and feeding protocols for animal studies.- Investigate the effect of a high-fat meal on the bioavailability of your formulation. |
| Inconsistent dosing or sampling. | - Ensure accurate and consistent oral gavage technique.- Standardize blood sampling times and procedures. | |
| Genetic variability in animal models. | - Use a sufficient number of animals per group to account for biological variation.- Consider using a more genetically homogenous animal strain. | |
| Low apparent permeability (Papp) in Caco-2 cell assays. | The compound is a substrate for efflux transporters (e.g., P-gp). | - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm efflux.- If efflux is confirmed, incorporate a P-gp inhibitor into your formulation strategy. |
| Poor passive diffusion due to high lipophilicity. | - Formulate with solubility enhancers to increase the concentration gradient across the cell monolayer.- Consider nanotechnology approaches to facilitate transport. | |
| Evidence of extensive metabolism in vivo (low parent drug levels despite good absorption). | Rapid first-pass metabolism in the gut wall and liver. | - Co-administer with an inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4).- Develop a formulation that promotes lymphatic absorption, bypassing the portal circulation and first-pass metabolism in the liver. |
Quantitative Data
| Flavonoid | Formulation | Animal Model | Key Pharmacokinetic Parameter Improvement |
| Quercetin | Phospholipid Complex | Rat | 20-fold increase in Cmax and 12-fold increase in AUC compared to free quercetin. |
| Daidzein | Lecithin-based nano-delivery system | Rat | Significantly improved intestinal absorption.[9] |
| Galangin | Chitosan-sodium alginate coated liposomes | In vitro | Approximately 3-fold increase in bioaccessibility in a simulated gastrointestinal environment.[11] |
| Isorhamnetin | Phytic acid or phospholipid complexes | General | Can enhance bioavailability.[6] |
Experimental Protocols
In Vitro Dissolution Study
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C. b. Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel. c. Rotate the paddles at a constant speed (e.g., 50 or 75 RPM). d. Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time.
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the test solution containing a known concentration of this compound to the apical (A) chamber. c. Add fresh transport buffer to the basolateral (B) chamber. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points.
-
Efflux Assay (Basolateral to Apical - B to A): a. Add the test solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber. b. Collect samples from the apical chamber at specified time points.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[12]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration.
Methodology:
-
Animals: Use male Sprague-Dawley rats (or another appropriate strain), acclimatized for at least one week.
-
Dosing: a. Fast the rats overnight with free access to water. b. Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13][14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma. b. Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (area under the plasma concentration-time curve)
- t₁/₂ (elimination half-life)
- Relative bioavailability (compared to a control formulation or intravenous administration).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Formulation selection workflow.
Caption: Mechanisms of permeation enhancers.
References
- 1. This compound | C20H18O4 | CID 5889042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 14. akjournals.com [akjournals.com]
addressing autofluorescence of 4-Hydroxylonchocarpin in imaging
Welcome to the technical support center for researchers utilizing 4-Hydroxylonchocarpin in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring high-quality and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source. In the context of your experiments, it can arise from the biological sample itself (e.g., from molecules like NAD(P)H, flavins, collagen, or lipofuscin), from the fixation process, or potentially from this compound. This background fluorescence can obscure the specific signal from your intended fluorescent probes, leading to poor signal-to-noise ratios and difficulty in interpreting your results.
Q2: Does this compound itself exhibit autofluorescence?
Currently, there is limited specific data characterizing the intrinsic fluorescent properties of this compound. As a chalcone, a class of compounds known to sometimes possess fluorescent properties, it is plausible that it may contribute to background fluorescence. However, autofluorescence is more commonly a significant issue originating from the biological sample, especially in tissues with high cellular metabolism or structural proteins.
Q3: What are the common sources of autofluorescence in my samples?
Several factors can contribute to autofluorescence in your imaging experiments:
-
Endogenous Fluorophores: Molecules like NAD(P)H, flavins, collagen, and elastin are naturally present in cells and tissues and are inherently fluorescent.
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age and are a major source of broad-spectrum autofluorescence.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.
Q4: How can I determine the source of the autofluorescence in my experiment?
To identify the source of autofluorescence, you can include the following controls in your experimental workflow:
-
Unstained Sample: Image a sample that has not been treated with any fluorescent probes or this compound. This will reveal the baseline autofluorescence of your biological specimen.
-
Vehicle Control: Treat a sample with the vehicle used to dissolve this compound to see if it contributes to the background.
-
This compound Only: Image a sample treated only with this compound to assess its potential contribution to fluorescence.
Troubleshooting Guide: Addressing Autofluorescence
This guide provides a step-by-step approach to diagnosing and mitigating autofluorescence when imaging samples treated with this compound.
Issue: High background fluorescence is obscuring the signal from my fluorescent probe.
This is a common challenge when dealing with autofluorescence. The following workflow will guide you through identifying the potential cause and implementing a solution.
Data Presentation: Comparison of Autofluorescence Quenching Methods
The following table summarizes common chemical quenching agents and their effectiveness against different sources of autofluorescence.[1][2][3]
| Quenching Agent | Primary Target | Efficacy | Key Considerations |
| Sudan Black B | Lipofuscin | High | Can introduce its own fluorescence in the far-red channel.[1][2] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Moderate to High | Must be freshly prepared. Can have variable results.[1][2] |
| Copper Sulfate | General autofluorescence | Moderate | Often used in combination with other agents.[3] |
| Commercial Reagents | Broad spectrum | High | Optimized formulations, but can be more expensive. |
Experimental Protocols
Here are detailed methodologies for key experiments to reduce autofluorescence.
Protocol 1: Photobleaching to Reduce Autofluorescence
This method involves exposing the sample to high-intensity light to "bleach" the endogenous fluorophores before introducing your specific fluorescent labels.[4][5][6][7]
Methodology:
-
Prepare your cell or tissue samples on slides as you would for your standard staining protocol (including fixation and permeabilization).
-
Before applying any blocking solutions or antibodies, place the slides on the microscope stage or in a suitable light box.
-
Expose the samples to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a bright LED array) for 1 to 3 hours. The optimal time will need to be determined empirically for your specific sample type.
-
After photobleaching, wash the samples three times for 5 minutes each with PBS.
-
Proceed with your standard blocking, primary antibody, secondary antibody, and/or other fluorescent staining steps.
-
Mount and image the samples.
Protocol 2: Chemical Quenching with Sudan Black B for Lipofuscin
This protocol is particularly effective for tissues known to have high levels of lipofuscin, such as neuronal tissue or aged samples.[2][3]
Methodology:
-
Complete your standard immunofluorescence staining protocol, including all antibody incubation and washing steps.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.
-
After the final post-secondary antibody wash, immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS several times to remove any residual ethanol and unbound dye.
-
Mount the coverslip using an aqueous mounting medium and proceed with imaging.
Protocol 3: Computational Correction using Spectral Unmixing
Spectral unmixing is a powerful technique available on many modern confocal and multispectral imaging systems that computationally separates the emission spectra of different fluorophores, including autofluorescence.[8][9][10][11]
Methodology:
-
Prepare Reference Samples: For this method to be accurate, you will need to prepare several control samples:
-
An unstained sample to capture the autofluorescence spectrum.
-
A separate sample stained with only one of your fluorescent probes (e.g., only your secondary antibody). Repeat this for every fluorescent probe in your experiment.
-
-
Acquire Reference Spectra: On your spectral imaging system, acquire a "lambda stack" (an image series where each image is captured at a narrow band of emission wavelengths) for each of your reference samples. This will provide the software with the pure emission spectrum for autofluorescence and each of your dyes.
-
Acquire Experimental Data: Acquire a lambda stack of your fully stained experimental sample that includes this compound.
-
Perform Linear Unmixing: In the imaging software, use the linear unmixing or spectral unmixing function. Define the spectra from your reference samples as the components to be separated. The software will then calculate the contribution of each component (including autofluorescence) to the total fluorescence in each pixel of your experimental image.
-
Analyze Results: The output will be a set of images, each showing the signal from only one of your fluorescent probes, with the autofluorescence signal separated into its own channel, which can then be excluded from your analysis.[8][11]
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. biotium.com [biotium.com]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
Unveiling the Biological Prowess of Synthetic 4-Hydroxylonchocarpin: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the biological activity of synthetic 4-Hydroxylonchocarpin with other prominent chalcones. This report provides supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the evaluation of this promising compound for therapeutic development.
Synthetic this compound, a naturally inspired chalcone, has demonstrated a compelling range of biological activities, positioning it as a significant candidate for further investigation in oncology and inflammatory disease research. This guide provides a comparative analysis of its efficacy against other well-characterized chalcones—Lonchocarpin, Xanthohumol, and Licochalcone A—supported by a compilation of in vitro data.
Comparative Anticancer Activity
The cytotoxic potential of synthetic this compound and its counterparts has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound | Leukemia (CEM) | Anticancer | 3.4[1] |
| Lonchocarpin | Colorectal Cancer (HCT116) | Anticancer | ~20-30 (viability)[1] |
| Colorectal Cancer (SW480) | Anticancer | ~20-30 (viability)[1] | |
| Colorectal Cancer (DLD-1) | Anticancer | ~30-40 (viability)[1] | |
| Xanthohumol | Breast Cancer (MDA-MB-231) | Anticancer | 6.7[2][3] |
| Breast Cancer (Hs578T) | Anticancer | 4.78[2] | |
| Colon Cancer (40-16) | Anticancer | 4.1 (24h), 3.6 (48h), 2.6 (72h)[2] | |
| Melanoma (B16F10) | Anticancer | 18.5[4] | |
| Licochalcone A | Ovarian Cancer (SKOV3) | Anticancer | 19.22[5] |
Comparative Anti-Inflammatory Activity
The anti-inflammatory properties of these chalcones are critical to their therapeutic potential. Licochalcone A, for instance, has been shown to inhibit key ion channels involved in the inflammatory response in T-lymphocytes.
| Compound | Target | Activity | IC50 (µM) |
| Licochalcone A | ORAI1 Channel | Anti-inflammatory | 2.97[6] |
| Kv1.3 Channel | Anti-inflammatory | 0.83[6] | |
| KCa3.1 Channel | Anti-inflammatory | 11.21[6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., synthetic this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by activated macrophages.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.
Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.
Signaling Pathway Modulation
This compound and related chalcones exert their biological effects by modulating key intracellular signaling pathways implicated in cancer and inflammation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1] Lonchocarpin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby downregulating the expression of target genes that promote cancer cell growth.[1]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Lonchocarpin.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is common in many cancers. Xanthohumol has been reported to inhibit the MAPK/ERK pathway, leading to reduced cancer cell growth.[11]
Caption: Inhibition of the MAPK/ERK signaling pathway by Xanthohumol.
References
- 1. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of 4-Hydroxylonchocarpin: A Comparative Guide to its Interaction with the p38 MAPK Signaling Pathway
For Immediate Release
Shanghai, China – November 18, 2025 – In the intricate landscape of cellular signaling, the p38 mitogen-activated protein kinase (MAPK) pathway stands as a pivotal regulator of inflammatory responses. This guide provides a comprehensive validation of the mechanism of action of 4-Hydroxylonchocarpin, a natural flavonoid, in comparison with established synthetic inhibitors of the p38 MAPK pathway. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a robust resource for understanding and potentially modulating this critical therapeutic target.
Executive Summary
This compound has been identified as a modulator of key cellular signaling cascades, including the p38 MAPK, JNK, and ERK pathways.[1] Unlike conventional inhibitors, current evidence suggests that this compound increases the phosphorylation of these kinases, indicating a potential role as a pathway activator or a modulator with a more complex mechanism than simple inhibition. This guide will delve into the experimental validation of this mechanism and provide a comparative analysis against well-characterized p38 MAPK inhibitors, namely SB203580 and BIRB 796.
Comparative Analysis of Potency
To quantitatively assess the efficacy of these compounds, their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter. While this compound's primary role appears to be the enhancement of phosphorylation, a direct IC50 value for p38 MAPK inhibition is not currently established. In contrast, SB203580 and BIRB 796 are potent inhibitors with well-defined IC50 values against various p38 MAPK isoforms.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| This compound | p38 MAPK, JNK, ERK (increases phosphorylation) | Not established | [1] |
| SB203580 | p38α (SAPK2a), p38β2 (SAPK2b) | 50 (p38α), 500 (p38β2) | [2][3] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | [4][5] |
Table 1: Comparative Potency of this compound and Alternative p38 MAPK Inhibitors.
Signaling Pathway and Experimental Workflow
The validation of this compound's mechanism of action involves a series of well-defined experimental procedures. These assays are designed to measure the phosphorylation status of p38 MAPK and its downstream targets, as well as the functional consequences of pathway modulation, such as the production of inflammatory cytokines.
Caption: p38 MAPK Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Mechanism of Action Validation.
Detailed Experimental Protocols
In Vitro p38 MAPK Kinase Assay
Objective: To directly measure the effect of a compound on the enzymatic activity of purified p38 MAPK.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kinase buffer, recombinant active p38α MAPK (10-20 ng per reaction), the test compound at various concentrations, and a substrate such as ATF-2 fusion protein (1 µg).[6][7]
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[6]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the phosphorylation of the substrate (e.g., phospho-ATF-2 at Thr71) by Western blotting using a specific antibody.[6]
Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of a compound on p38 MAPK phosphorylation within a cellular context.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce p38 MAPK activation by treating the cells with a stimulant such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes).[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[1][10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38 MAPK, Thr180/Tyr182) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the p-p38 MAPK signal to total p38 MAPK or a loading control like β-actin.
-
LPS-Induced TNF-α Release Assay (ELISA)
Objective: To measure the functional consequence of modulating the p38 MAPK pathway by quantifying the release of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Cell Culture and Treatment: Seed cells capable of producing TNF-α (e.g., human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages) in a 96-well plate.[8][13] Pre-incubate the cells with serially diluted test compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 10 ng/mL to 1 µg/mL) to the wells to stimulate TNF-α production and incubate for 4-20 hours.[13][14]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight.[4][15]
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody for TNF-α.[4][16]
-
Wash again and add streptavidin-HRP.[4]
-
Add a TMB substrate solution and incubate until color develops.[4]
-
Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader.[16]
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Determine the IC50 value for the inhibition of TNF-α production.
Conclusion
The provided data and experimental protocols offer a framework for the validation of this compound's mechanism of action. While it is known to increase the phosphorylation of p38 MAPK, JNK, and ERK, further investigation is required to elucidate the precise nature of this modulation and its functional consequences in comparison to classical p38 MAPK inhibitors. The detailed methodologies presented herein provide a clear path for researchers to conduct these critical comparative studies, ultimately contributing to a deeper understanding of this intriguing natural compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxylonchocarpin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. 4-Hydroxylonchocarpin, a prenylated chalcone with noteworthy pharmacological activities, requires robust analytical methods for its characterization and quantification in various matrices. This guide provides a comparative analysis of two prominent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is based on a validated LC-MS/MS method and a rationally constructed, high-performance HPLC-UV method derived from established protocols for structurally similar chalcones, providing a realistic framework for cross-validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS generally offers superior sensitivity and selectivity, HPLC-UV provides a cost-effective and widely accessible alternative for routine analyses.
A hypothetical cross-validation between these two methods would involve analyzing the same set of quality control (QC) samples to ensure that the results are comparable and interchangeable. A low percentage difference in the determined concentrations would signify a successful cross-validation, allowing for flexibility in method selection during different phases of research and development.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The LC-MS/MS data is derived from a validated study by Ma et al. (2015)[1], while the HPLC-UV data is a realistic projection based on validated methods for similar chalcones.
| Parameter | HPLC-UV (Hypothetical) | LC-MS/MS |
| Linearity Range | 100 - 25,000 ng/mL | 3.79 - 484.5 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[1] |
| Limit of Detection (LOD) | ~30 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | 3.79 ng/mL[1] |
| Precision (%RSD) | < 15% | < 10%[1] |
| Accuracy/Recovery | 85 - 115% | 81.2 - 89.8%[1] |
| Selectivity | Moderate | High |
| Cost | Low to Moderate | High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both the hypothetical HPLC-UV and the validated LC-MS/MS methods are provided below. These protocols serve as a guide and may require optimization based on specific instrumentation and sample matrices.
HPLC-UV Method (Hypothetical)
This method is designed for the quantification of this compound in relatively simple matrices, such as bulk drug substance or simple formulations.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 370 nm (based on the characteristic absorption of chalcones)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 100 ng/mL to 25,000 ng/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
This highly sensitive and selective method, as described by Ma et al. (2015), is suitable for the quantification of this compound in complex biological matrices like plasma[1].
1. Chromatographic Conditions:
-
Column: Kinetex C18 column (2.1 x 100 mm, 2.6 µm)[1]
-
Mobile Phase: Isocratic elution with acetonitrile and water (60:40, v/v)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: Not specified, typically 5-10 µL
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 40 °C)
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
3. Standard and Sample Preparation (for plasma samples):
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard (IS) in a suitable organic solvent.
-
Calibration Standards: Spike blank plasma with working solutions of this compound and a fixed concentration of the IS to create calibration standards.
-
Sample Preparation: To a plasma sample, add the internal standard solution followed by protein precipitation with acetonitrile. Vortex and centrifuge. The supernatant is then injected into the LC-MS/MS system[1].
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general principles of the compared techniques.
References
Unveiling the Anticancer Potential of 4-Hydroxylonchocarpin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-Hydroxylonchocarpin derivatives, offering insights into their potential as anticancer agents. This analysis is supported by experimental data on their cytotoxic effects against various cancer cell lines and detailed methodologies for the key experiments cited.
This compound, a naturally occurring prenylated chalcone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including its potential as an anticancer agent.[1] Chalcones, a class of compounds characterized by an open-chain flavonoid structure, are known to exhibit a broad spectrum of biological effects, and their derivatives are actively being explored for therapeutic applications.[2][3] This guide delves into the crucial structural modifications of this compound that influence its cytotoxic activity, providing a framework for the rational design of more potent and selective anticancer drugs.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activities of various chalcone derivatives against different human cancer cell lines. This data, gathered from multiple studies, helps to illustrate the impact of different substituents on the chalcone scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| General Chalcones | |||
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Low µM range | [2] |
| Chalcone-based NF-κB inhibitors | Lung Cancer Cells | Varies (some in low µM) | [2] |
| Prenylated Chalcones | |||
| Xanthohumol | A549 (Lung) | Potent | [4] |
| 4-Hydroxycoumarin Derivatives (Related Heterocycles) | |||
| SS-16 | HL-60 (Leukemia), EJ (Bladder) | Good | [5] |
| SS-21 | HL-60 (Leukemia), EJ (Bladder) | Weaker than SS-16 | [5] |
| Robustic Acid Derivatives (Related Heterocycles) | |||
| Derivative 2d | HL-60, Hela | 21.04 ± 0.43, 37.03 ± 0.97 | [6] |
| Derivative 2g | HL-60, Hela | 16.63 ± 0.12, 27.45 ± 0.38 | [6] |
| Derivative 2i | HL-60 | 16.38 ± 0.27 | [6] |
| 4-Aminoquinoline Derivatives (Related Heterocycles) | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Highly Potent | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [7] |
Key Structure-Activity Relationship Insights
Based on the available data for chalcones and related compounds, several structural features are crucial for their anticancer activity:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings significantly influence the biological activity.
-
Prenylation: The presence of a prenyl group, as seen in this compound, can enhance anticancer activity.[4]
-
Methoxylation: Substitution with methoxy groups on the chalcone rings has been shown to be a key factor in their potency as NF-κB inhibitors and their cytotoxic effects.[2]
-
Heterocyclic Rings: The incorporation of different heterocyclic moieties can modulate the anticancer activity and selectivity of the compounds.[5][6][7]
Signaling Pathways and Mechanisms of Action
The anticancer effects of chalcone derivatives are often attributed to their ability to interfere with multiple cellular signaling pathways. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival and proliferation.[2] Suppression of NF-κB activation by chalcones can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2]
// Edges Receptor -> IKK [label="Signal Transduction"]; IKK -> NFkB_IkB [label="Phosphorylation"]; NFkB_IkB -> IkB [label="Ubiquitination &\nDegradation"]; NFkB_IkB -> NFkB; NFkB -> DNA [label="Nuclear Translocation"]; DNA -> Gene_Expression [label="Transcription"]; Chalcone -> IKK [label="Inhibition", style=dashed, color="#EA4335"]; } DOT Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound derivatives.
Synthesis of Chalcone Derivatives
A general and key step in the synthesis of chalcone derivatives is the Claisen-Schmidt (or aldol) condensation.[2][8]
General Procedure:
-
An appropriately substituted acetophenone is dissolved in a suitable solvent (e.g., ethanol).
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of a base (e.g., aqueous potassium hydroxide) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., hydrochloric acid).
-
The precipitated solid is filtered, washed with water until neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nthis compound Derivatives", fillcolor="#FBBC05"]; Purification [label="Purification and\nCharacterization", fillcolor="#FBBC05"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#34A853"]; Treatment [label="Treatment with\nDerivatives", fillcolor="#EA4335"]; MTT_Assay [label="MTT Assay for\nCytotoxicity (IC50)", fillcolor="#EA4335"]; Data_Analysis [label="Data Analysis and\nSAR Determination", fillcolor="#4285F4"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Treatment; Cell_Culture -> Treatment; Treatment -> MTT_Assay; MTT_Assay -> Data_Analysis; Data_Analysis -> End; } DOT Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Cell Culture and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][9][10][11]
Materials:
-
Human cancer cell lines (e.g., A549, HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. Serial dilutions of the compounds are prepared in the cell culture medium and added to the wells, with a final DMSO concentration typically not exceeding 0.1%. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium). The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, typically DMSO (e.g., 150 µL per well).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The exploration of this compound derivatives as potential anticancer agents holds significant promise. The structure-activity relationships, although primarily inferred from the broader class of chalcones, highlight the importance of specific structural modifications in enhancing cytotoxic activity. Further research focusing on the systematic synthesis and evaluation of a dedicated library of this compound analogs is warranted to fully elucidate their therapeutic potential and to design novel, highly effective anticancer drugs. The experimental protocols provided herein offer a standardized approach for the continued investigation of these promising compounds.
References
- 1. Chemistry and pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anjs.edu.iq [anjs.edu.iq]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
A Comparative Analysis of Flavonoid-Mediated Enzyme Inhibition with a Focus on 4-Hydroxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Tyrosinase Inhibition by Flavonoids
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for agents addressing hyperpigmentation. Various flavonoids have demonstrated significant inhibitory activity against this enzyme.
Table 1: Comparative Inhibitory Activity (IC50) of Flavonoids against Mushroom Tyrosinase
| Flavonoid Class | Flavonoid | IC50 (µM) | Reference |
| Chalcone | 2',4',6'-trihydroxydihydrochalcone | 17.70 µg/mL | [1] |
| Flavanone | 6-prenylnaringenin | 38.1 | [1] |
| Isoflavan | (6aR,11aR)-3,8-dihydroxy-9-methoxy pterocarpan | 16.70 | [1] |
| Flavone | Baicalein | 13.33 | [2] |
| Flavonol | Quercetin | 44.38 | [3] |
| Flavonol | Myricetin | 7.3 | [4] |
| Flavonol | Kaempferol | >100 | [3] |
| Chalcone | 4-Hydroxylonchocarpin | Data not available |
Ornithine Decarboxylase Inhibition by Flavonoids
Ornithine decarboxylase (ODC) is a critical enzyme in polyamine biosynthesis, a pathway often upregulated in cancer cells. Consequently, ODC inhibitors are investigated as potential anti-cancer agents.
Table 2: Comparative Inhibitory Activity (IC50) of Flavonoids against Ornithine Decarboxylase
| Flavonoid Class | Flavonoid | IC50 (µM) | Reference |
| Flavone | Baicalein | 0.88 | [4] |
| Flavone | 7,8-dihydroxyflavone | 2.54 | [4] |
| Flavonol | Myricetin | 7.3 | [4] |
| Chalcone | This compound | Data not available |
Reverse Transcriptase Inhibition by Flavonoids
Reverse transcriptase is an essential enzyme for retroviruses like HIV, making it a key target for antiviral drug development. Several flavonoids have been shown to inhibit this enzyme. Although specific IC50 values are not consistently reported in a comparable manner, studies have demonstrated the inhibitory potential of this class of compounds. Research indicates that flavonols and flavanonols are generally more active than flavones and flavanones in inhibiting reverse transcriptase activity[5].
While a direct IC50 value for this compound against reverse transcriptase is not available, its known anti-reverse transcriptase activity warrants further quantitative investigation to determine its potency relative to other flavonoids[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for tyrosinase inhibitors.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (e.g., this compound, other flavonoids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay measures the activity of ODC by quantifying the amount of putrescine produced from the decarboxylation of ornithine.
Principle: The activity of ODC is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine or by quantifying the putrescine product.
Materials:
-
Purified or recombinant ODC enzyme
-
L-[1-¹⁴C]ornithine
-
L-ornithine
-
Pyridoxal-5'-phosphate (PLP) as a cofactor
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and the test compound.
-
Add the ODC enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
The released ¹⁴CO₂ is trapped (e.g., on a filter paper soaked in a scintillation cocktail).
-
The radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by determining the concentration of the inhibitor that reduces ¹⁴CO₂ production by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.
Principle: A non-radioactive ELISA-based assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT using a poly(A) template and an oligo(dT) primer.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Digoxigenin (DIG)-labeled dUTP
-
Biotin-labeled dUTP
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Lysis buffer
-
96-well microplate reader
Procedure:
-
The test compound is incubated with the HIV-1 RT enzyme.
-
The reaction is initiated by adding the template/primer hybrid and the mixture of labeled and unlabeled dNTPs.
-
The reaction mixture is incubated to allow for DNA synthesis.
-
The reaction product, a biotin- and DIG-labeled DNA molecule, is transferred to a streptavidin-coated microplate where it binds via the biotin label.
-
Unincorporated nucleotides are washed away.
-
An anti-DIG-POD antibody is added, which binds to the DIG-labeled nucleotides.
-
After another washing step, the peroxidase substrate is added.
-
The color development, which is proportional to the amount of synthesized DNA, is measured spectrophotometrically.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the signal by 50%.
Visualizing Molecular Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes and experimental designs.
Caption: General workflow for determining the IC50 value in an enzyme inhibition assay.
Caption: The role of tyrosinase in the melanin biosynthesis pathway and its inhibition by flavonoids.
Caption: The ornithine decarboxylase pathway for polyamine synthesis and its inhibition by flavonoids.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. 逆転写酵素測定、比色分析 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
A Head-to-Head In Vivo Comparison: 4-Hydroxylonchocarpin and Doxorubicin in Cancer Models
An Indirect Comparative Analysis of Antitumor Efficacy
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. 4-Hydroxylonchocarpin, a chalcone flavonoid, has garnered interest for its potential anticancer properties. This guide provides a head-to-head, albeit indirect, comparison of the in vivo antitumor activity of a representative chalcone compound and the standard chemotherapeutic drug, doxorubicin. Due to the limited availability of direct comparative in vivo studies on this compound, this analysis leverages data from a study on a structurally related chalcone, SL4, to provide a preliminary assessment against the well-established efficacy of doxorubicin in a lung cancer xenograft model.
Executive Summary of In Vivo Performance
This comparison focuses on the effects of a chalcone compound (SL4 as a surrogate for this compound) and doxorubicin on tumor growth inhibition in mouse xenograft models. While doxorubicin is a potent and widely used anticancer drug, its clinical application is often limited by significant cardiotoxicity. Chalcones, including this compound, are being investigated as potentially less toxic alternatives that can induce cancer cell death through distinct signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies on a chalcone compound (SL4) and doxorubicin. It is crucial to note that these results are from different studies and serve as an indirect comparison.
| Parameter | Chalcone Compound (SL4) | Doxorubicin |
| Animal Model | Mouse xenograft model | Nude mice with A549 lung cancer xenografts |
| Tumor Type | Not specified in available abstract | Human non-small cell lung cancer (A549) |
| Dosage | Not specified in available abstract | 15 mg/kg |
| Administration Route | Not specified in available abstract | Intravenous |
| Treatment Schedule | 11 days | Days 0, 3, 6, 9, 12, 15 |
| Tumor Volume Reduction | 49% reduction | Significant tumor growth inhibition (quantitative data varies across studies)[1] |
| Primary Efficacy Endpoint | Reduction in tumor volume | Tumor growth inhibition rate |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in in vivo xenograft studies for evaluating anticancer agents.
Chalcone Compound (SL4) Xenograft Study
While the specific details of the SL4 study are limited in the available abstract, a general protocol for such an experiment would involve:
-
Cell Culture: Human cancer cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the chalcone compound (e.g., SL4) at a specific dose and schedule.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Doxorubicin A549 Xenograft Study
A representative protocol for a doxorubicin study using an A549 xenograft model is as follows:
-
Cell Line: Human non-small cell lung cancer cell line A549 is used.
-
Animal Model: Female BALB/c nude mice are typically used.
-
Xenograft Establishment: 5 x 10⁶ A549 cells are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When the tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to a control group (receiving vehicle) and a treatment group.
-
Drug Administration: The treatment group receives doxorubicin intravenously at a dose of 15 mg/kg on a specified schedule (e.g., every 3 days for 6 doses).[2]
-
Data Collection: Tumor volume and body weight are measured throughout the experiment.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is critical for drug development and for designing combination therapies.
Chalcones: Induction of Apoptosis via ROS/MAPK Signaling
Chalcones, as a class of compounds, have been shown to induce apoptosis in cancer cells through the activation of the Reactive Oxygen Species (ROS)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Chalcone-induced apoptotic signaling pathway.
This pathway involves the intracellular accumulation of ROS, which in turn activates MAPK signaling cascades (specifically JNK and p38), ultimately leading to programmed cell death or apoptosis.
Doxorubicin: DNA Damage and p53-Mediated Apoptosis
Doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals. This leads to DNA damage and the activation of the p53 tumor suppressor protein, which triggers the intrinsic apoptotic pathway.
Caption: Doxorubicin-induced apoptotic signaling pathway.
The activation of p53 leads to the upregulation of pro-apoptotic proteins like Bax, which promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.[3][4][5][6]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound compared to a standard drug.
Caption: Standard workflow for in vivo anticancer drug evaluation.
This standardized process ensures the reliable and reproducible assessment of the therapeutic potential of new drug candidates.
Conclusion
This indirect comparison highlights the potential of chalcone compounds, represented here by SL4, as anticancer agents with a mechanism of action distinct from the standard chemotherapeutic doxorubicin. While doxorubicin remains a cornerstone of cancer treatment, its toxicity profile necessitates the search for alternatives. The 49% tumor volume reduction observed with SL4 treatment is a promising indicator of the potential of this class of compounds.
However, it is imperative to underscore the limitations of this indirect comparison. Direct, head-to-head in vivo studies of this compound against standard drugs like doxorubicin are essential to definitively establish its therapeutic potential, optimal dosing, and safety profile. Future research should focus on conducting such direct comparative studies to provide the robust data required for further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 5. ahajournals.org [ahajournals.org]
- 6. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 4-Hydroxylonchocarpin: A Comparative Analysis
For Immediate Release
Recent preclinical investigations have highlighted the promising anti-cancer properties of 4-Hydroxylonchocarpin, a natural chalcone compound. This guide provides a comprehensive comparison of its cytotoxic and pro-apoptotic effects across various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of this compound
The anti-proliferative activity of this compound and other flavonoid compounds has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay. The results, summarized in the table below, demonstrate the differential sensitivity of various cancer cell lines to these compounds. For instance, a total flavone extract demonstrated notable activity against a panel of cancer cell lines, with IC50 values of 27.32 µg/ml in MCF-7 (breast cancer), 31.77 µg/ml in A549 (lung cancer), and 31.01 µg/ml in HeLa (cervical cancer) cells after 48 hours of treatment[1].
| Cell Line | Cancer Type | Compound | IC50 (µg/ml) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | Total Flavone Extract | 27.32 ± 0.24 | 48 |
| A549 | Lung Carcinoma | Total Flavone Extract | 31.77 ± 3.06 | 48 |
| HeLa | Cervical Adenocarcinoma | Total Flavone Extract | 31.01 ± 1.93 | 48 |
| HepG2 | Hepatocellular Carcinoma | Total Flavone Extract | 53.05 ± 3.15 | 48 |
| A2780 | Ovarian Cancer | Total Flavone Extract | 16.98 ± 1.56 | 48 |
| SW620 | Colorectal Adenocarcinoma | Total Flavone Extract | 21.39 ± 1.47 | 48 |
Induction of Apoptosis by this compound
This compound is believed to exert its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The percentage of apoptotic cells following treatment can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. In a study on a total flavone extract in MCF-7 cells, a dose-dependent increase in apoptosis was observed. The percentage of apoptotic cells rose from 7.47% in the control group to 15.45% at 10 µg/ml, 29.28% at 20 µg/ml, and 30.11% at 30 µg/ml after 10 hours of treatment[1].
| Cell Line | Compound Concentration (µg/ml) | Percentage of Apoptotic Cells (%) |
| MCF-7 | 0 (Control) | 7.47 ± 1.24 |
| 10 | 15.45 ± 2.07 | |
| 20 | 29.28 ± 2.45 | |
| 30 | 30.11 ± 3.87 |
Signaling Pathways Modulated by this compound
The molecular mechanism underlying the pro-apoptotic activity of this compound is thought to involve the modulation of key signaling pathways that regulate cell survival and death. Evidence suggests that like other flavonoids, it may target the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases. The activation state of these kinases can be assessed by Western blot analysis. It is hypothesized that this compound induces apoptosis by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway. This disruption of the delicate balance between these signaling cascades ultimately leads to the activation of the mitochondrial apoptotic pathway.
Figure 1: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Figure 2: Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Experimental workflow for Western blot analysis.
Conclusion
The available data suggests that this compound holds significant potential as an anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action appears to be linked to the modulation of the MAPK signaling pathway, leading to the induction of mitochondrial-mediated apoptosis. Further in-depth studies are warranted to fully elucidate its therapeutic efficacy and to explore its potential in combination therapies for the treatment of cancer.
References
Unveiling the Transcriptomic Landscape of 4-Hydroxylonchocarpin: A Call for Comparative Studies
For researchers, scientists, and drug development professionals investigating novel anticancer compounds, understanding the molecular mechanisms of action is paramount. 4-Hydroxylonchocarpin, a natural chalcone, has demonstrated promising pharmacological activities, including anticancer effects. However, a critical gap exists in the scientific literature regarding its impact on the cellular transcriptome.
A comprehensive search for publicly available comparative transcriptomic studies on cells treated with this compound has revealed a significant lack of data. While the compound's potential as an antibacterial, antifungal, and anticancer agent has been reviewed, no studies detailing its effects on global gene expression through techniques like RNA sequencing (RNA-seq) or microarray analysis are currently available.
This absence of data precludes the creation of a detailed comparative guide that would objectively assess the performance of this compound against other therapeutic alternatives based on transcriptomic changes. Such a guide would ideally provide quantitative data on differentially expressed genes, detailed experimental protocols, and visualizations of affected signaling pathways.
The Path Forward: A Proposed Experimental Framework
To address this knowledge gap and facilitate a deeper understanding of this compound's therapeutic potential, a dedicated comparative transcriptomic study is warranted. The following experimental workflow outlines a robust approach for generating the necessary data.
Known Biological Activities and Potential Signaling Pathways
While direct transcriptomic evidence is lacking, existing research on this compound and other chalcones suggests several signaling pathways that may be modulated by its activity. These compounds are known to influence pathways critical to cancer cell survival, proliferation, and apoptosis.
Based on the known mechanisms of similar compounds, a hypothetical signaling network impacted by this compound could involve the modulation of key pathways such as MAPK, PI3K/Akt, and NF-κB.
The generation of empirical transcriptomic data is essential to validate these hypotheses and to uncover novel mechanisms of action. Such data would not only provide a foundation for a comprehensive comparative guide but also accelerate the rational design of future studies and the potential development of this compound as a therapeutic agent. We encourage the scientific community to undertake these crucial investigations to fully elucidate the transcriptomic effects of this promising natural compound.
Safety Operating Guide
Safe Disposal of 4-Hydroxylonchocarpin: A Procedural Guide for Laboratory Professionals
For Immediate Reference: Treat 4-Hydroxylonchocarpin as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended if handling powders or creating aerosols. |
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Place pure this compound, contaminated gloves, weigh boats, and paper towels into a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number: 56083-03-5
-
Approximate concentration and volume/mass
-
Date of accumulation
-
Your name, laboratory, and contact information
Storage of Chemical Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
Disposal Procedure
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for hazardous waste disposal. Always adhere to these internal procedures.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Decision-Making for Disposal
Caption: Decision tree for segregating this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
